Product packaging for Fluvastatin(Cat. No.:CAS No. 155229-76-8)

Fluvastatin

Cat. No.: B1145954
CAS No.: 155229-76-8
M. Wt: 433.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis . By competitively inhibiting HMG-CoA reductase, this compound effectively blocks the production of mevalonate, leading to a reduction in intracellular cholesterol synthesis. This action subsequently upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream . Its primary research applications are in the study of hypercholesterolemia, atherosclerosis, and cardiovascular disease mechanisms. Beyond its well-established role in lipid metabolism, recent scientific investigations have revealed valuable off-target effects that broaden its research utility. Preclinical studies demonstrate that this compound exerts neuroprotective effects and shows promise in models of neurological excitability. Research indicates it significantly increases the seizure threshold in NMDA-induced seizure models, an effect potentially mediated through the modulation of NMDA receptor currents, voltage-gated sodium channels, and BKCa channel currents in cortical neurons . Furthermore, this compound has been shown to possess potent anti-inflammatory properties. A 2025 study reported that it modulates human macrophage polarization by significantly reducing pro-inflammatory markers (such as NFκB, IL-1β, IL-6, iNOS) in M1 macrophages while enhancing anti-inflammatory markers (including Arg-1, TGFβ, and IL-10) in M2 macrophages, effects dependent on the mevalonate pathway . These properties make it a critical tool for researching inflammatory diseases and immunomodulation. This compound is metabolized primarily in the liver, largely by the cytochrome P450 (CYP) isozyme CYP2C9 (75%), with minor contributions from CYP3A4 and CYP2C8, which may inform studies involving drug-metabolizing enzymes . Researchers can utilize this high-purity compound to explore a wide range of biological processes, from fundamental cholesterol biosynthesis and lipoprotein regulation to advanced investigations in neuropharmacology and immunology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25FNNaO4 B1145954 Fluvastatin CAS No. 155229-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGEFLZQAZZCD-JUFISIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020636
Record name Fluvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.41e-03 g/L
Record name Fluvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93957-54-1, 93957-55-2
Record name Fluvastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93957-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin sodium hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L066368AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C
Record name Fluvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fluvastatin Chemical Synthesis and Derivatization Strategies

Enantioselective Synthesis Pathways of Fluvastatin (B1673502)

The critical challenge in synthesizing this compound lies in the precise control of the stereochemistry of the two hydroxyl groups in the heptenoic acid side chain to achieve the desired (3R,5S) configuration.

Stereo-controlled Approaches to (3R,5S)-Fluvastatin

A significant hurdle in the synthesis of this compound is achieving the correct syn-diol stereochemistry. drugbank.comresearcher.lifenih.gov Early manufacturing processes often resulted in a mixture of syn and anti isomers, necessitating complex purification steps. To overcome this, highly stereoselective methods have been developed.

One of the most successful commercial strategies involves the stereoselective reduction of a β-hydroxy ketone intermediate. Researchers at Novartis developed a process that achieves 99% syn-selectivity. researcher.lifenih.gov This reaction utilizes sodium borohydride (B1222165) as the reducing agent in the presence of diethylmethoxyboron, which acts as a chelating agent. The reaction is conducted at low temperatures (-70 to -78 °C) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). nih.govacs.org This chelation-controlled reduction ensures the formation of the required syn-1,3-diol with high diastereoselectivity.

Another powerful approach involves asymmetric catalysis. A highly enantioselective synthesis of both (+)- and (-)-fluvastatin has been achieved through the reaction of an aldehyde with diketene. researchgate.netahajournals.org This reaction is catalyzed by a titanium complex, Ti(O-i-Pr)4, in the presence of a chiral Schiff base ligand. The choice of the Schiff base enantiomer dictates the stereochemical outcome, allowing for the synthesis of either this compound enantiomer. The resulting β-hydroxy ketoester can then be diastereoselectively reduced to the syn-1,3-diol, which after recrystallization and saponification, yields this compound with greater than 99.9% enantiomeric excess (ee). researchgate.netahajournals.org

Stereo-controlled Method Reagents Key Feature Reported Selectivity
Chelation-Controlled ReductionSodium borohydride, Diethylmethoxyboron, THF/MethanolForms a cyclic boronate intermediate to direct hydride attack>98:2 (syn:anti)
Asymmetric Aldol (B89426) ReactionDiketene, Aldehyde, Ti(O-i-Pr)4, Chiral Schiff Base LigandChiral ligand controls the facial selectivity of the aldol addition>99.9% ee (after workup)

Precursor Chemistry and Stereochemistry in this compound Synthesis

The indole (B1671886) core is typically synthesized first. A common method is a variation of the Bischler-Möhlau indole synthesis, which involves the cyclization of a linear precursor under Lewis acid conditions (e.g., zinc chloride) or with polyphosphoric acid. researchgate.netnih.gov This strategy avoids potential regioselectivity issues often encountered in other indole syntheses. researchgate.net

The side chain synthesis is the most critical part regarding stereochemistry. Besides the methods mentioned above, a vinylogous Mukaiyama aldol reaction using a copper-bisoxazoline catalyst can establish the required 1,3-syn-diol stereochemistry. researchgate.net An alternative strategy involves synthesizing a six-carbon side chain synthon with the diol already in the correct syn-configuration and then attaching it to the indole core via a Wittig reaction. drugbank.com

Key precursors in many synthetic routes include:

E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal : This aldehyde serves as the indole core component to which the side chain is attached. acs.orgresearchgate.net

tert-Butyl acetoacetate : This compound provides the initial carbons for building the heptenoic acid side chain through an aldol-type condensation. researchgate.net

5-Keto-O-tert-butyl this compound : This is a crucial intermediate formed after the condensation step. researchgate.net Its keto group at position 5 is subsequently reduced to the hydroxyl group, creating the second stereocenter of the active dihydroxy form. researchgate.net The tert-butyl group acts as a protecting group for the carboxylic acid during these synthetic manipulations. researchgate.net

Synthesis of this compound Analogs and Derivatives for Research

The synthetic pathways developed for this compound are versatile and have been adapted to create a variety of analogs and derivatives for research purposes. wikipedia.org The convergent nature of many synthetic strategies, where the side chain and heterocyclic core are prepared separately and then joined, is particularly advantageous for this purpose, as it allows for the convenient attachment of the standard side chain to different heterocyclic systems. drugbank.com

Structure-Activity Relationship (SAR)-Driven Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies guide the synthesis of new derivatives to probe and optimize interactions with the HMG-CoA reductase enzyme.

Key SAR findings for this compound and other statins include:

The Dihydroxyheptanoic Acid Side Chain : This unit is the essential pharmacophore, mimicking the structure of the endogenous substrate, HMG-CoA. wikipedia.org

Stereochemistry : The (3R,5S) stereochemistry of the two hydroxyl groups is critical for potent inhibition of HMG-CoA reductase. wikipedia.orgnih.gov The (3S,5R) enantiomer is significantly less active. conicet.gov.ar

The Indole Ring System : this compound's fluorophenyl-substituted indole ring contributes to the binding affinity at the active site of the enzyme. wikipedia.org The fluorophenyl group, in particular, can form additional polar interactions, leading to tighter binding. wikipedia.org

SAR-driven synthesis focuses on modifying these key structural elements. For example, research has explored replacing the indole core with other heterocyclic systems or altering the substituents on the indole ring to investigate their impact on inhibitory potency and selectivity. drugbank.com Recent computational studies have aimed to identify this compound derivatives with potentially improved binding affinity and pharmacokinetic profiles through in silico design and subsequent synthesis. jpionline.org

Probing Molecular Recognition with this compound Derivatives

Derivatives of this compound serve as valuable tools to investigate the molecular interactions governing its recognition by HMG-CoA reductase and other potential biological targets. While specific examples of this compound-derived molecular probes are not extensively documented in primary literature, standard medicinal chemistry strategies can be applied.

The synthesis of radiolabeled this compound , for example with carbon-14, allows for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Photoaffinity labeling is a powerful technique to identify and map the binding sites of drugs on their target proteins. chemrxiv.org This would involve synthesizing a this compound derivative containing a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety. Upon binding to HMG-CoA reductase, this probe can be activated by UV light to form a covalent bond with nearby amino acid residues in the active site. Subsequent enzymatic digestion and mass spectrometry analysis can identify the precise location of binding, providing detailed insight into molecular recognition.

Furthermore, the study of this compound's metabolites and photoproducts reveals how structural modifications affect biological activity. For instance, a benzocarbazole-like photoproduct formed upon UVA irradiation of this compound was found to be significantly more phototoxic than the parent compound, demonstrating that even unintended derivatives can have potent and distinct biological effects worthy of investigation. researchgate.net The creation of bile acid-fluvastatin conjugates has also been explored to target the drug more specifically to hepatocytes, using the cell's own bile acid uptake systems to probe and enhance liver-specific delivery. nih.gov

Molecular and Cellular Pharmacodynamics of Fluvastatin

Mechanisms of HMG-CoA Reductase Inhibition by Fluvastatin (B1673502)

This compound's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.govhelsinki.fi This pathway is responsible for the synthesis of cholesterol and other essential isoprenoids. proteopedia.org By binding to the active site of HMGCR, this compound prevents the natural substrate, HMG-CoA, from binding and being converted to mevalonic acid. nih.govmedchemexpress.com This inhibition is reversible and highly potent. helsinki.fiportlandpress.com

This compound demonstrates a high binding affinity for HMG-CoA reductase, acting as a potent competitive inhibitor. medchemexpress.commedchemexpress.com Its affinity for the enzyme is significantly higher than that of the natural substrate, HMG-CoA. While HMG-CoA binds with a Michaelis constant (Km) in the micromolar (μM) range, this compound exhibits an inhibition constant (Ki) in the nanomolar (nM) range. helsinki.finih.govmdpi.com

The half-maximal inhibitory concentration (IC50) for this compound has been reported in several studies. In a cell-free assay, this compound sodium inhibits HMG-CoA reductase activity with an IC50 of 8 nM. medchemexpress.commedchemexpress.comselleckchem.com Other studies have reported IC50 values ranging from 40 to 100 nM for human liver microsomes. tocris.comsigmaaldrich.com The dominant contribution to the binding affinity of this compound at 25°C is the entropy change. nih.govacs.org

ParameterValueContext
IC50 8 nMCell-free assay medchemexpress.commedchemexpress.comselleckchem.com
IC50 40-100 nMHuman liver microsomes tocris.comsigmaaldrich.com
Inhibition Constant (Ki) 2-250 nMRange for various statins nih.govacs.org
Binding Thermodynamics Entropy-drivenAt 25°C nih.govacs.org

This compound is classified as a Type II statin, characterized by a fluorophenyl group and an indole (B1671886) ring structure. helsinki.fimdpi.com X-ray crystallography studies have revealed the structural basis of its interaction with the catalytic domain of HMGCR. nih.gov The HMG-like moiety of this compound binds to the HMG-CoA binding site on the enzyme. nih.gov

The binding of this compound to the active site is stabilized by numerous interactions. The fluorophenyl group, a characteristic of Type II statins, forms polar interactions with the side chain of the Arg590 residue of the enzyme. helsinki.fi The heptenoic acid portion of this compound forms hydrogen bonds with several residues in the active site, including Serine 565, Glutamic acid 559, and Aspartic acid 767. proteopedia.orgresearchgate.net The indole ring and isopropyl moiety establish hydrophobic and van der Waals contacts with residues such as Met157, Val70, and Pro80. nih.gov These multiple points of contact contribute to the high-affinity binding of this compound to HMGCR. nih.gov

The binding of this compound to HMG-CoA reductase induces a notable conformational change in the enzyme's structure. nih.gov Statins, including this compound, occupy the active site, and their hydrophobic groups fit into a binding site that becomes exposed after the movement of flexible helices within the enzyme's catalytic domain. nih.gov The binding occurs in the L-domain of the HMGCR protein. mdpi.com

A key conformational change occurs in the "cis-loop," which is crucial for the HMG-binding site. proteopedia.orgbiorxiv.org The interaction of this compound's dihydroxyheptanoic acid moiety, particularly the C-1 carboxylate and C-3 hydroxyl groups, is sensitive to these conformational shifts due to a strong electrostatic field between these polar groups. mdpi.com This induced fit results in a stable enzyme-inhibitor complex that prevents the catalytic action of HMGCR. nih.gov

Downstream Molecular Consequences of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by this compound has significant downstream effects that extend beyond the reduction of cholesterol synthesis. By blocking the production of mevalonate, this compound also depletes a pool of essential isoprenoid intermediates. nih.govmdpi.com

The mevalonate pathway is responsible for producing several non-sterol isoprenoid molecules, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are vital for various cellular functions. plos.org By inhibiting HMG-CoA reductase, this compound effectively reduces the cellular synthesis of both FPP and GGPP. mdpi.comaacrjournals.org This depletion of isoprenoids is a key mechanism behind many of the cholesterol-independent, or "pleiotropic," effects of statins. mdpi.complos.org The inhibitory effects of this compound on certain cellular processes can be reversed by the addition of mevalonate, FPP, or GGPP, confirming that the drug's action is mediated through the inhibition of this pathway. nih.govplos.orgahajournals.org

FPP and GGPP serve as crucial lipid attachments for the post-translational modification of a wide range of signaling proteins, a process known as protein prenylation. nih.govmdpi.com This modification, which involves the covalent attachment of an isoprenoid moiety to a cysteine residue at the C-terminus of the target protein, is essential for the proper subcellular localization and function of these proteins. nih.govahajournals.orgmdpi.com

Key substrates for prenylation include small GTP-binding proteins from the Ras and Rho families (e.g., Ras, Rho, Rac). nih.govmdpi.com Ras proteins are typically farnesylated (using FPP), while Rho family proteins are geranylgeranylated (using GGPP). ahajournals.orgcsic.es By reducing the availability of FPP and GGPP, this compound inhibits the prenylation of these proteins. researchgate.netresearchgate.net This disruption impairs their ability to anchor to cell membranes and participate in signaling cascades that regulate numerous cellular processes, including cell growth, proliferation, and inflammatory responses. aacrjournals.orgahajournals.orgahajournals.org Studies have shown that this compound treatment leads to an accumulation of the non-prenylated forms of proteins like RhoA and Rac1. researchgate.net

Cholesterol Synthesis Regulation at the Transcriptional Level (SREBP pathway)

This compound's primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.com This inhibition leads to a depletion of intracellular cholesterol, which in turn activates a sophisticated transcriptional regulatory cascade mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. arvojournals.orgresearchgate.net

Under normal cellular conditions, SREBP-2 is an inactive precursor protein tethered to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). researchgate.netmdpi.com When intracellular sterol levels decrease, as is the case with this compound treatment, the SCAP-SREBP complex is transported to the Golgi apparatus. researchgate.netmdpi.com There, two proteases, site-1 protease (S1P) and site-2 protease (S2P), sequentially cleave the SREBP-2 precursor, releasing its active N-terminal domain. researchgate.netmdpi.com

This active, soluble fragment of SREBP-2 then translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes. researchgate.netnih.gov This binding initiates the transcription of genes involved in cholesterol synthesis and uptake. researchgate.netmdpi.com

Key genes upregulated by the SREBP-2 pathway in response to this compound include:

HMG-CoA Reductase (HMGCR): This creates a feedback loop where the cell attempts to compensate for the enzymatic inhibition by synthesizing more of the enzyme itself. nih.gov Studies have shown that this compound treatment significantly increases hepatic mRNA levels for HMG-CoA reductase. nih.gov

HMG-CoA Synthase (HMGCS): Another crucial enzyme in the early stages of the cholesterol synthesis pathway. nih.govresearchgate.net

LDL Receptor (LDLR): Increased expression of the LDL receptor on the surface of liver cells enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, a key therapeutic effect of statins. nih.govplos.org

Research has demonstrated that this compound treatment leads to a marked increase in the mRNA levels of SREBP-2 itself, while SREBP-1 levels may remain unchanged. nih.gov This selective upregulation of SREBP-2 underscores its central role in the cellular response to statin-induced cholesterol depletion. The entire process is a homeostatic mechanism aimed at restoring intracellular cholesterol levels. researchgate.netbiorxiv.org However, this SREBP-mediated feedback response can also be a factor in statin resistance in some contexts, as the upregulation of HMGCR can counteract the inhibitory effect of the drug. researchgate.netresearchgate.net

In HepG2 cells, this compound has also been found to activate Sirtuin 6 (SIRT6), which in turn leads to increased phosphorylation of SREBP-1. nih.gov This suggests a more complex regulatory network where this compound can influence cholesterol homeostasis through multiple signaling pathways.

Molecular Pleiotropic Effects of this compound (Cellular/Mechanistic Focus)

Beyond its primary role in cholesterol reduction, this compound exhibits a range of "pleiotropic" effects, which are additional pharmacological activities that are independent of its lipid-lowering mechanism. These effects are largely attributed to the inhibition of the mevalonate pathway, which not only produces cholesterol but also a variety of non-sterol isoprenoid intermediates. These intermediates are crucial for the post-translational modification (prenylation) of numerous signaling proteins, including small GTPases like Rho, Ras, and Rac. By depleting these isoprenoids, this compound interferes with the function of these proteins, thereby influencing a wide array of cellular processes.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

This compound has been shown to enhance the activity and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. NO is a critical signaling molecule with potent vasodilatory, anti-thrombotic, and anti-inflammatory properties.

The mechanisms by which this compound upregulates eNOS activity include:

Post-translational Regulation: this compound can increase the phosphorylation of eNOS at its activating serine residue (Ser1177) via the PI3K/Akt signaling pathway. This effect is linked to the inhibition of RhoA prenylation. When RhoA is not prenylated, it cannot be translocated to the cell membrane to exert its inhibitory effect on the PI3K/Akt pathway, leading to increased Akt-mediated eNOS activation.

Increased eNOS mRNA Stability: this compound can prolong the half-life of eNOS mRNA, leading to increased protein expression. This effect is also mediated by the inhibition of Rho GTPase activity.

Upregulation of eNOS Expression: By inhibiting the synthesis of mevalonate and its downstream products, this compound can lead to an increase in the transcription of the eNOS gene.

By enhancing the bioavailability of NO, this compound contributes to improved endothelial function, a key factor in preventing the progression of atherosclerosis.

Anti-inflammatory Molecular Mechanisms (e.g., NF-κB pathway modulation)

This compound exerts significant anti-inflammatory effects at the molecular level, primarily through the modulation of key inflammatory signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway.

NF-κB is a master transcriptional regulator of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound can interfere with this process in several ways:

Inhibition of RhoA Prenylation: The activation of NF-κB is often dependent on the activity of small GTPases like RhoA. By preventing the prenylation and subsequent membrane localization of RhoA, this compound can block downstream signaling that leads to IκB degradation.

Direct Inhibition of NF-κB Activation: Some studies suggest that statins may directly inhibit the activation of NF-κB, although the precise mechanisms are still under investigation.

Upregulation of IκB: this compound may also increase the expression of the IκB inhibitor, further preventing NF-κB translocation.

By suppressing the NF-κB pathway, this compound can reduce the expression of inflammatory mediators such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby dampening the inflammatory response within the vasculature and other tissues.

Impact on Cellular Proliferation and Apoptosis Pathways (mechanistic studies)

This compound has been demonstrated to possess anti-proliferative and pro-apoptotic properties in various cell types, particularly cancer cells. These effects are intricately linked to the inhibition of the mevalonate pathway and the subsequent disruption of essential cellular processes.

Anti-proliferative Mechanisms:

Cell Cycle Arrest: The depletion of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), impairs the function of proteins critical for cell cycle progression. For instance, the inhibition of Ras and Rho prenylation can lead to cell cycle arrest at the G1/S or G2/M checkpoints. This prevents cells from entering the DNA synthesis (S) phase or mitosis (M), respectively.

Modulation of Cyclin-Dependent Kinases (CDKs): this compound can alter the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This can lead to an increase in the expression of CDK inhibitors like p21 and p27, further contributing to cell cycle arrest.

Pro-apoptotic Mechanisms:

Induction of Pro-apoptotic Proteins: this compound can induce the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic proteins leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caspase Activation: The release of cytochrome c into the cytoplasm triggers the activation of a cascade of caspases, which are the primary executioners of apoptosis. This compound has been shown to induce the activation of caspase-3, caspase-8, and caspase-9.

Endoplasmic Reticulum (ER) Stress: In some cell lines, such as MCF-7 breast cancer cells, this compound has been shown to induce ER stress, leading to the upregulation of pro-apoptotic markers like CCAAT/enhancer-binding protein homologous protein (CHOP). nih.gov

Downregulation of Survival Signals: this compound can decrease the expression of survival signaling molecules. For example, in MCF-7 cells, it has been shown to reduce the mRNA expression of serum/glucocorticoid-regulated kinase 1 (SGK1) and caveolin-1 (B1176169) (CAV1), both of which are implicated in cell survival and proliferation. nih.gov

The combination of cell cycle arrest and induction of apoptosis makes this compound a subject of interest in cancer research, with studies exploring its potential as an adjunct to conventional chemotherapy. biorxiv.org

Immunomodulatory Effects at the Cellular Level

This compound's influence extends to the immune system, where it exerts a range of immunomodulatory effects. These effects are primarily mediated by its impact on the function of various immune cells, including T cells, B cells, and antigen-presenting cells (APCs).

The key molecular mechanisms underlying these effects include:

Inhibition of T Cell Activation and Proliferation: The activation of T cells requires the proper function of small GTPases like Ras and Rho. By inhibiting their prenylation, this compound can suppress T cell receptor (TCR) signaling, leading to reduced T cell activation and proliferation.

Modulation of Cytokine Production: this compound can alter the cytokine profile of immune cells. It has been shown to suppress the production of pro-inflammatory Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while promoting the production of anti-inflammatory Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10).

Downregulation of MHC Class II Expression: this compound can downregulate the expression of major histocompatibility complex (MHC) class II molecules on APCs. This impairs their ability to present antigens to T helper cells, thereby dampening the adaptive immune response. This effect is mediated by the inhibition of the transcriptional co-activator CIITA.

Induction of T Cell Apoptosis: Similar to its effects on cancer cells, this compound can induce apoptosis in activated T cells, which can help to resolve inflammatory responses.

These immunomodulatory properties suggest potential therapeutic applications for this compound in autoimmune diseases and organ transplantation, where a dampening of the immune response is desirable.

Effects on Angiogenesis Pathways (molecular mechanisms)

Angiogenesis, the formation of new blood vessels, is a complex process that is tightly regulated by a balance of pro- and anti-angiogenic factors. This compound has been shown to have a dual effect on angiogenesis, which appears to be context- and concentration-dependent.

Pro-angiogenic Effects:

At lower, clinically relevant concentrations, this compound can promote angiogenesis. This effect is primarily mediated by the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.

The mechanism involves the activation of the PI3K/Akt signaling pathway, which leads to increased VEGF expression and eNOS activation. The resulting increase in NO production further contributes to endothelial cell proliferation, migration, and tube formation. This pro-angiogenic effect may be beneficial in ischemic conditions, such as myocardial infarction and peripheral artery disease, where the formation of new blood vessels can help to restore blood flow.

Anti-angiogenic Effects:

At higher, supra-pharmacological concentrations, this compound can inhibit angiogenesis. This anti-angiogenic effect is attributed to the profound inhibition of the mevalonate pathway, which deprives endothelial cells of the isoprenoid intermediates necessary for their proliferation and survival.

The inhibition of RhoA and Rac1 prenylation disrupts the endothelial cell cytoskeleton, impairing their migration and ability to form capillary-like structures.

Furthermore, high concentrations of this compound can induce apoptosis in endothelial cells, further contributing to the inhibition of angiogenesis. This anti-angiogenic activity is being explored for its potential in cancer therapy, where inhibiting tumor neovascularization is a key therapeutic strategy.

The bimodal effect of this compound on angiogenesis highlights the complexity of its pleiotropic actions and underscores the importance of concentration in determining its ultimate biological effect.

Modulation of Specific Signaling Pathways (e.g., AKT, JNK, p53, MEK/ERK)

This compound, beyond its primary role in cholesterol synthesis, exerts significant influence on a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, apoptosis, and inflammatory responses. Its effects are often mediated through the depletion of mevalonate pathway intermediates, which are essential for the post-translational modification and function of key signaling proteins.

AKT Pathway

The AKT (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various cell types, often leading to an inhibition of cell growth and induction of apoptosis.

In non-small cell lung cancer (NSCLC) cells, this compound inhibits the HMGCR-driven AKT signaling pathway. aacrjournals.org This inhibition is associated with suppressed cell growth and the induction of apoptosis. aacrjournals.orgfrontiersin.org Knockdown of HMG-CoA reductase (HMGCR), the target of this compound, similarly leads to reduced phosphorylation of AKT. aacrjournals.org The mechanism involves the disruption of the Braf/MEK/ERK1/2 and PI3-K/Akt signaling cascades, which are known to mediate cell proliferation and apoptosis. aacrjournals.org

Similarly, in melanoma cells, treatment with a combination of this compound and the multikinase inhibitor sorafenib (B1663141) results in reduced levels of activated AKT. iiarjournals.orgnih.goviiarjournals.org This decrease in AKT phosphorylation contributes to the synergistic enhancement of sorafenib-mediated growth inhibition and apoptosis. iiarjournals.org In prostate cancer cells, this compound has been reported to significantly reduce the phosphorylation of both AKT and FOXO1, a downstream target of AKT, thereby promoting apoptosis. frontiersin.org

The inhibitory effect of this compound on AKT signaling is not limited to cancer cells. In mast cells, this compound selectively suppresses key FcεRI signaling pathways, including the phosphorylation of AKT. aai.org However, the context of cellular stimulation can alter the outcome. For instance, while this compound inhibits IL-33-induced AKT phosphorylation in mast cells, it can paradoxically enhance IL-33-mediated cytokine production, suggesting a complex interplay of signaling pathways. nih.gov

In triple-negative breast cancer, this compound's anti-metastatic effects are linked to the induction of autophagy through the upregulation of RhoB and subsequent inhibition of the AKT-mTOR signaling pathway. nih.gov

Table 1: Effect of this compound on the AKT Signaling Pathway in Different Cell Types

Cell TypeEffect of this compoundDownstream ConsequencesReferences
Non-Small Cell Lung Cancer (NSCLC)Inhibition of AKT phosphorylationSuppression of cell growth, induction of apoptosis aacrjournals.orgfrontiersin.org
MelanomaReduction of activated AKT levels (in combination with sorafenib)Enhanced growth inhibition and apoptosis iiarjournals.orgiiarjournals.org
Prostate CancerReduction of AKT and FOXO1 phosphorylationPromotion of apoptosis frontiersin.org
Mast CellsInhibition of FcεRI- and IL-33-induced AKT phosphorylationSuppression of IgE-mediated responses, complex effects on IL-33 responses aai.orgnih.gov
Triple-Negative Breast CancerInhibition of AKT-mTOR signalingInduction of autophagy, prevention of metastasis nih.gov

JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in responses to stress, apoptosis, and inflammation. This compound's influence on the JNK pathway appears to be context-dependent.

In melanoma cells, combining this compound with sorafenib leads to a significant increase in the activation of JNK. iiarjournals.orgnih.gov This enhanced JNK activation is associated with increased apoptosis, suggesting a pro-apoptotic role for JNK in this setting. iiarjournals.org

Table 2: Modulation of the JNK Signaling Pathway by this compound

Cell TypeEffect of this compoundDownstream ConsequencesReferences
MelanomaEnhanced JNK activation (with sorafenib)Increased apoptosis iiarjournals.orgnih.goviiarjournals.org
Endothelial CellsModulates t-PA and PAI-1 expression via JNKAltered plasminogen activation system nih.gov
Vascular Smooth Muscle CellsSuppression of AGE-induced JNK expressionInhibition of proliferation, migration, and ECM accumulation kjpp.net

p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis. The interaction between this compound and the p53 pathway is complex and can lead to either p53-dependent or p53-independent effects.

In some contexts, this compound can induce p21 expression in a p53-independent manner. semanticscholar.org However, in endometrial cancer cells, this compound has been shown to promote the levels of p53 and cleaved caspase-3, suggesting an activation of the apoptotic pathway involving p53. tandfonline.com This effect was linked to the upregulation of Sirtuin 6 (SIRT6). tandfonline.comtandfonline.com

Interestingly, other studies have reported that this compound can promote the degradation of p53. researchgate.net This occurs through the enhanced phosphorylation of MDM2 at Ser166, which in turn increases the binding of MDM2 to p53, targeting it for degradation. researchgate.net This effect was observed in A-204 rhabdomyosarcoma cells. researchgate.net Furthermore, low-dose this compound has been shown to selectively lower mutant p53 protein levels in breast cancer cells, which can restore an innate immune response via the cGAS-STING pathway. frontiersin.org

Table 3: this compound's Interaction with the p53 Pathway

Cell TypeEffect of this compoundMechanismDownstream ConsequencesReferences
Cervical Cancer (HeLa)Induction of p21p53-independentCell cycle regulation, apoptosis, autophagy semanticscholar.org
Endometrial CancerIncreased p53 levelsUpregulation of SIRT6Promotion of apoptosis tandfonline.comtandfonline.com
Rhabdomyosarcoma (A-204)Promotes p53 degradationEnhanced MDM2 phosphorylation and binding to p53Reduced p53 protein stability researchgate.net
Breast Cancer (with mutant p53)Lowers mutant p53 levelsNot fully elucidatedActivation of cGAS-STING pathway, restoration of innate immune response frontiersin.org

MEK/ERK Pathway

The MEK/ERK (also known as MAPK/ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been consistently shown to inhibit this pathway in various cancer models.

In NSCLC cells, this compound functions by inhibiting the HMGCR-driven Braf/MEK/ERK1/2 signaling pathway, contributing to the suppression of cell growth and induction of apoptosis. aacrjournals.org This is supported by findings that knockdown of HMGCR also inhibits the phosphorylation of Braf/MEK/ERK1/2. aacrjournals.org

This compound can also sensitize cancer cells to MEK inhibitors. oncotarget.com In breast cancer cells, the combination of this compound and a MEK inhibitor leads to a more significant reduction in cell growth compared to the MEK inhibitor alone. oncotarget.com This is because MEK inhibition can lead to the activation of AKT signaling, which confers resistance; this compound suppresses this MEK inhibitor-mediated activation of AKT. oncotarget.com

In vascular smooth muscle cells, this compound has been shown to inhibit AGE-induced ERK1/2 phosphorylation, which is upstream of Egr-1 and CTGF expression, thereby reducing cell proliferation and migration. kjpp.net In another study on VSMCs, this compound was found to inhibit AGE-induced proliferation and migration via an ERK5-dependent Nrf2 pathway. plos.org Furthermore, in the context of PDGF-induced VSMC dedifferentiation, this compound was found to upregulate CaV1.2 channel expression by inhibiting the ERK/p38 MAPK pathways. nih.gov

Table 4: this compound's Effects on the MEK/ERK Signaling Pathway

Cell TypeEffect of this compoundDownstream ConsequencesReferences
Non-Small Cell Lung Cancer (NSCLC)Inhibition of Braf/MEK/ERK1/2 phosphorylationSuppression of cell growth, induction of apoptosis aacrjournals.org
Breast CancerSensitizes cells to MEK inhibitors by suppressing AKT activationEnhanced reduction in cell growth oncotarget.com
Vascular Smooth Muscle CellsInhibition of AGE-induced ERK1/2 phosphorylationReduced proliferation and migration kjpp.net
Vascular Smooth Muscle CellsActivation of ERK5-dependent Nrf2 pathwayReduced AGE-induced proliferation and migration plos.org
Vascular Smooth Muscle CellsInhibition of ERK/p38 MAPK pathwaysUpregulation of CaV1.2 channel expression nih.gov

Pharmacokinetic Mechanisms of Fluvastatin at the Molecular Level

Molecular Mechanisms of Fluvastatin (B1673502) Absorption

The absorption of this compound from the gastrointestinal tract is a multifaceted process involving both active, transporter-mediated mechanisms and passive diffusion. nih.govnih.gov This dual mechanism is influenced by the drug's physicochemical properties, which are intermediate between highly lipophilic statins like simvastatin (B1681759) and hydrophilic ones like pravastatin. nih.gov

A significant component of this compound's absorption, particularly its crucial uptake into hepatocytes, is mediated by specific carrier proteins. clinpgx.orgnih.gov The organic anion-transporting polypeptide (OATP) family, especially OATP1B1 (encoded by the SLCO1B1 gene), plays a major role in the hepatic uptake of many statins. nih.govmdpi.com

This compound is a substrate for OATP1B1, as well as OATP2B1 and OATP1B3. clinpgx.orgresearchgate.net These transporters facilitate the movement of this compound from the portal blood into the liver cells, its primary site of action. clinpgx.orgnih.gov This active transport is crucial for achieving therapeutic concentrations within hepatocytes. nih.gov While polymorphisms in the SLCO1B1 gene can significantly alter the pharmacokinetics of other statins, the effect on this compound appears less pronounced, suggesting the involvement of alternative uptake pathways. nih.govnih.gov Studies have indicated that the Na+-dependent taurocholate co-transporting polypeptide (NTCP) may also contribute to the hepatic uptake of this compound. nih.gov

In vitro studies using human hepatocytes and recombinant cell lines expressing specific transporters have been instrumental in elucidating these pathways. For example, research has shown significant this compound uptake in cells expressing OATP1B1, OATP2B1, or OATP1B3 compared to control cells. researchgate.net

Table 1: Key Hepatic Uptake Transporters for this compound
TransporterGeneRole in this compound UptakeSignificance
OATP1B1SLCO1B1Major contributor to hepatic uptake from blood. clinpgx.orgnih.govPrimary entry route into hepatocytes, the site of action. nih.govnih.gov
OATP2B1SLCO2B1Contributes to hepatic uptake. clinpgx.orgresearchgate.netProvides an additional pathway for liver accumulation.
OATP1B3SLCO1B3Involved in hepatic uptake. mdpi.comresearchgate.netWorks in concert with OATP1B1 to facilitate liver entry. mdpi.com
NTCPSLC10A1Potential alternative hepatic uptake pathway. nih.govMay compensate for reduced OATP1B1 function. nih.gov

In addition to active transport, the physicochemical properties of this compound allow for absorption via passive diffusion across cell membranes. nih.govaip.org Passive diffusion is driven by a concentration gradient and depends on the molecule's lipophilicity and size. taylorandfrancis.com this compound's amphiphilic nature, possessing both hydrophilic and lipophilic portions, facilitates its ability to partition into and move across the lipid bilayers of cell membranes without the aid of transporters. aip.org

Distribution Dynamics of this compound within Biological Systems

Once absorbed into the systemic circulation, this compound's distribution is characterized by high plasma protein binding and preferential accumulation in the liver. nih.govnih.gov

This compound acts primarily in the liver, and its distribution is largely targeted to this organ. nih.govdrugbank.com This is a result of the efficient first-pass extraction and uptake by hepatic transporters like OATP1B1. nih.govnih.gov Studies in animal models have shown that concentrations of this compound in the liver are substantially higher than in plasma and other extrahepatic tissues. nih.govnih.gov This liver-specific accumulation is advantageous, as it maximizes the drug's inhibitory effect on HMG-CoA reductase at its primary site of action while minimizing exposure and potential effects in peripheral tissues. nih.govdrugbank.com Research has also shown that this compound can reduce macrophage accumulation in arterial lesions, suggesting some distribution to the vascular wall, which may contribute to its therapeutic effects beyond cholesterol lowering. ahajournals.org

This compound is extensively bound to plasma proteins, with the bound fraction reported to be approximately 98%. nih.govyoutube.comnih.gov The primary binding protein is albumin. wikipedia.orgderangedphysiology.com This high degree of protein binding has significant pharmacokinetic implications.

It is the small, unbound (free) fraction of the drug that is pharmacologically active and available to diffuse into tissues, interact with transporters, and be metabolized or excreted. wikipedia.org The extensive protein binding effectively creates a circulating reservoir of the drug, influences its volume of distribution, and can affect its half-life. nih.govwikipedia.org The volume of distribution for this compound is relatively small, estimated at 0.35 L/kg, which is consistent with its high protein binding and hydrophilic nature, limiting extensive distribution into extrahepatic tissues. nih.govnih.gov Importantly, at therapeutic concentrations, the binding of this compound is not significantly affected by the presence of other highly protein-bound drugs like warfarin (B611796) or glyburide. nih.govnih.gov

Biotransformation and Metabolic Pathways of this compound

This compound is almost exclusively eliminated through extensive metabolism in the liver, with very little of the parent drug excreted unchanged. clinpgx.orgdrugbank.com The biotransformation process is primarily mediated by the cytochrome P450 (CYP) system of enzymes. nih.govnih.gov

The main metabolic pathway for this compound is hydroxylation. nih.govclinpgx.org The primary enzyme responsible for this is CYP2C9, which accounts for approximately 75% of its metabolism. nih.govdrugbank.com To a lesser extent, CYP3A4 (~20%) and CYP2C8 (~5%) are also involved. nih.govdrugbank.com

This enzymatic action results in the formation of several metabolites, including 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin. nih.govclinpgx.org

6-hydroxy and N-desisopropyl metabolites are generated exclusively by CYP2C9. nih.gov

5-hydroxy metabolite formation can be catalyzed by CYP2C9, CYP2C8, CYP2D6, and CYP3A4. nih.govnih.gov

Table 2: Major Enzymes and Metabolites in this compound Biotransformation
EnzymeApproximate ContributionMetabolite(s) Formed
CYP2C9~75% nih.govdrugbank.com5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl-fluvastatin nih.govclinpgx.org
CYP3A4~20% nih.govdrugbank.com5-hydroxy-fluvastatin nih.govnih.gov
CYP2C8~5% nih.govdrugbank.com5-hydroxy-fluvastatin nih.govnih.gov
CYP2D6Minor5-hydroxy-fluvastatin nih.gov

Identification and Characterization of this compound Metabolites (e.g., 5-hydroxy, 6-hydroxy, N-desisopropyl)

The metabolic breakdown of this compound by CYP enzymes results in the formation of several key metabolites. nih.gov The primary metabolic reactions involve hydroxylation of the indole (B1671886) ring and N-dealkylation. drugbank.com The main identified metabolites are 5-hydroxythis compound, 6-hydroxythis compound, and N-desisopropylthis compound. nih.govdrugbank.comnih.gov

The formation of these metabolites is catalyzed by specific CYP enzymes. Both 6-hydroxythis compound and N-desisopropylthis compound are generated exclusively by CYP2C9. nih.govnih.gov In contrast, the formation of 5-hydroxythis compound is more complex, involving multiple pathways with contributions from CYP2C9, CYP3A4, CYP2C8, and even CYP2D6. nih.govnih.gov While these hydroxylated metabolites exhibit some pharmacological activity, they are present in the bloodstream as inactive conjugates (glucuronides and sulfates) and are eliminated rapidly. drugbank.com

The following table details the primary metabolites of this compound and the enzymes responsible for their formation.

MetaboliteFormation PathwayPrimary Forming Enzyme(s)
6-hydroxythis compoundHydroxylationCYP2C9 nih.govnih.gov
N-desisopropylthis compoundN-dealkylationCYP2C9 nih.govnih.gov
5-hydroxythis compoundHydroxylationCYP2C9, CYP3A4, CYP2C8, CYP2D6 nih.govnih.gov

Metabolic Enzyme Induction or Inhibition by this compound

In addition to being a substrate for CYP enzymes, this compound also exhibits inhibitory effects on certain isoforms. In vitro and in vivo studies have demonstrated that this compound can inhibit the activity of CYP2C9. nih.gov Specifically, it has been shown to significantly inhibit the hydroxylation of known CYP2C9 substrates like tolbutamide (B1681337) and diclofenac. nih.govnih.gov This inhibitory potential suggests that this compound could affect the metabolism of other drugs that are primarily cleared by CYP2C9. nih.gov

Conversely, this compound's metabolism can be influenced by drugs that induce CYP enzymes. For example, the non-specific CYP inducer rifampicin (B610482) has been shown to significantly increase the oral clearance of this compound. nih.gov However, compared to other statins, this compound is considered to have a lower risk of clinically significant drug interactions due to its reliance on multiple metabolic pathways. nih.gov

Molecular Mechanisms of this compound Excretion

Following metabolism, this compound and its metabolites are eliminated from the body primarily through the biliary system, with a minor contribution from renal pathways. nih.govclinpgx.org

Biliary Excretion Pathways

The predominant route of excretion for this compound and its metabolites is via the bile into the feces. drugbank.com Approximately 90-95% of an administered dose is recovered in the feces, mostly in the form of metabolites. drugbank.comnih.govwikipedia.orgyoutube.com Less than 2% of the dose is excreted as the unchanged parent drug in the feces. drugbank.comwikipedia.org This extensive biliary excretion is a key feature of this compound's pharmacokinetic profile and contributes to its low systemic exposure. nih.gov Studies suggest that this compound is actively transported into the bile, as concentrations in the bile can be 10 to 100 times higher than in plasma. acs.org

Renal Excretion Pathways

Renal excretion plays a minor role in the elimination of this compound. Only about 5% of the administered dose is recovered in the urine. drugbank.comnih.govyoutube.com This limited renal clearance means that the pharmacokinetics of this compound are not significantly affected by renal function. nih.gov

Transporter-Mediated Efflux Mechanisms (e.g., MRPs, BCRP)

The active transport of this compound and its metabolites into the bile and potentially back into the intestine is mediated by efflux transporters. Research in rat models suggests the involvement of the Multidrug Resistance-Associated Protein 2 (MRP2) in this process. acs.orgnih.gov The transport of this compound was affected by indomethacin, an inhibitor of MRP2, suggesting that this transporter plays a role in the biliary and intestinal secretion of the drug. acs.orgnih.gov

Structure Activity Relationship Sar and Molecular Design of Fluvastatin and Analogs

Identification of Key Pharmacophoric Elements in Fluvastatin (B1673502)

The essential structural components of this compound, like all statins, are a dihydroxyheptanoic acid unit and a distinctive ring system. wikipedia.org The primary pharmacophore responsible for its inhibitory action on HMG-CoA reductase is the modified hydroxyglutaric acid component, which mimics the structure of the endogenous substrate HMG-CoA and the mevaldyl-CoA transition state intermediate. wikipedia.org This HMG-CoA-like moiety enables this compound to competitively bind to the same active site as the natural substrate. nih.gov

Key pharmacophoric elements of this compound include:

The 3,5-dihydroxyheptanoic acid side chain: This is the cornerstone of all statins, directly mimicking the HMG part of the HMG-CoA substrate. wikipedia.orgnih.gov The stereochemistry of the two hydroxyl groups at the 3R and 5R positions is crucial for inhibitory activity. wikipedia.org This specific configuration allows for optimal interaction with the amino acid residues within the cis-loop of the HMG-CoA reductase active site. nih.gov

The indole (B1671886) ring system: this compound is distinguished by its indole ring structure, which replaces the bicyclic ring found in earlier, naturally derived statins. This hydrophobic ring structure is vital for binding to the HMG-CoA reductase enzyme. nih.gov

The fluorophenyl group: Attached to the indole ring, this group contributes to the hydrophobic interactions that anchor the drug within the active site of the enzyme. nih.gov

The isopropyl group: This group, also attached to the indole ring, further enhances the hydrophobic interactions with the enzyme. nih.gov

Rational Design of this compound Derivatives for Enhanced Target Interaction

The understanding of this compound's SAR has paved the way for the rational design of derivatives with potentially improved efficacy and selectivity. The indole nucleus of this compound, in particular, has been a focal point for synthetic modifications. frontiersin.org The goal of these modifications is often to enhance the binding affinity for HMG-CoA reductase by optimizing interactions with the amino acid residues in the active site.

Strategies for the rational design of this compound derivatives often involve:

Modification of the indole ring: Introducing different substituents on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with the enzyme. frontiersin.org

Replacement of the indole ring: While the indole ring is a key feature of this compound, replacing it with other heterocyclic systems can lead to novel compounds with different binding modes and potencies.

For instance, research has explored the synthesis of various indole-based heterocyclic compounds, inspired by the this compound scaffold, to evaluate their biological activities. frontiersin.org These efforts aim to create new chemical entities with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling of this compound

Computational techniques have become indispensable tools in understanding the molecular interactions of this compound and in guiding the design of new analogs. These methods provide detailed insights into the binding process at an atomic level.

Molecular docking simulations are widely used to predict the binding orientation and affinity of this compound and its analogs within the active site of HMG-CoA reductase. niscpr.res.inijpsjournal.com These simulations have consistently shown that this compound binds in the catalytic pocket of the enzyme, where the HMG-CoA substrate would normally bind. biorxiv.org

Docking studies have revealed that this compound can achieve high docking scores, indicating a strong binding affinity for HMG-CoA reductase. niscpr.res.in For example, one study reported a docking score of -7.161 for this compound, which was higher than that of other synthetic statins like cerivastatin (B1668405) and rosuvastatin (B1679574). niscpr.res.in The negative value of the docking score signifies a favorable binding interaction. niscpr.res.in

Molecular dynamics (MD) simulations offer a dynamic view of the this compound-HMG-CoA reductase complex, allowing researchers to observe the conformational changes and stability of the complex over time under physiological conditions. nih.govjpionline.org These simulations provide valuable information on the flexibility of both the drug and the enzyme, as well as the persistence of key interactions.

MD simulations of the this compound-HMG-CoA reductase complex have been used to:

Assess the stability of the binding pose predicted by docking simulations. researchgate.net

Analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand to understand their dynamic behavior. jpionline.orgresearchgate.net

Identify stable hydrogen bond interactions and other key intermolecular forces that contribute to the binding affinity. researchgate.net

These simulations have confirmed the stability of this compound within the active site of HMG-CoA reductase and have provided insights into the specific amino acid residues that are crucial for maintaining the binding interaction. researchgate.netscite.ai

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogs, QSAR models can be used to predict the inhibitory potency of new, untested compounds, thereby accelerating the drug discovery process.

2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of HMG-CoA reductase inhibitors, including this compound analogs. researchgate.net These models use various molecular descriptors, such as steric, electronic, and hydrophobic properties, to correlate with the observed biological activity. researchgate.net

A successful QSAR model can:

Predict the activity of novel compounds before they are synthesized. researchgate.net

Provide insights into the structural features that are most important for activity. researchgate.net

Guide the design of more potent and selective inhibitors.

While specific QSAR studies focusing solely on a large series of this compound analogs are not extensively detailed in the provided search results, the general application of QSAR to HMG-CoA reductase inhibitors underscores its importance in the rational design of drugs in this class. researchgate.netmdpi.com The development of robust QSAR models relies on a diverse set of compounds with accurately measured biological activities. mdpi.com

Analytical Methodologies for Fluvastatin Research and Characterization

Chromatographic Techniques for Fluvastatin (B1673502) Purity and Identification in Research

Chromatographic methods are indispensable for separating this compound from impurities, metabolites, and other components in a sample, allowing for its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, particularly in pharmaceutical formulations and biological fluids. researchgate.netijper.org Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Several validated RP-HPLC methods have been developed for the determination of this compound. These methods are valued for their simplicity, selectivity, and speed. researchgate.net For instance, a method using a C18 column with a mobile phase of methanol (B129727), phosphate (B84403) buffer, and acetonitrile (B52724) can achieve a retention time of approximately 7.65 minutes. researchgate.net Another established method employs a mobile phase of methanol and water (70:30, v/v) adjusted to pH 3.0, resulting in a retention time of about 4.95 minutes. tandfonline.com The use of a UV detector is standard, with detection wavelengths typically set around 235 nm, 242 nm, or 305 nm depending on the specific method. researchgate.netsphinxsai.comufrgs.br

The performance of these HPLC methods is characterized by several key parameters. Linearity is consistently high, with correlation coefficients (r²) often exceeding 0.999. researchgate.netufrgs.br The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the method's sensitivity. Reported LOD and LOQ values for this compound can be as low as 0.0194 µg/mL and 0.0588 µg/mL, respectively, in some methods, while others report values around 2.02 µg/mL for LOD and 6.12 µg/mL for LOQ. researchgate.nettandfonline.com

Interactive Data Table: Comparison of Published HPLC Methods for this compound Analysis

ParameterMethod 1 researchgate.netMethod 2 tandfonline.comMethod 3 ufrgs.brMethod 4 ijper.org
Column Hypersil ODS C18RP-18ODS Hypersil C18Symmetry C18
Mobile Phase Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v)Methanol:Water (70:30, v/v), pH 3.0Methanol:0.10 M Ammonium acetate (B1210297) (70:30, v/v)Acetonitrile:0.1% Ortho phosphoric acid (50:50 v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 235 nmNot Specified305 nm224 nm
Retention Time ~7.65 min~4.95 min3.2 minNot Specified
Linearity Range 1 - 6 µg/mLNot Specified2.0–320.0 µg/mL5-200 ng/mL
Correlation Coefficient (r²) 0.9998> 0.999> 0.99980.999
LOD 0.0194 µg/mL2.02 µg/mL0.54 µg/mL0.5 ng/ml
LOQ 0.0588 µg/mL6.12 µg/mLNot Specified5 ng/ml

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolite profiling of this compound. researchgate.net To make the non-volatile this compound molecule suitable for GC analysis, a derivatization step is necessary. This typically involves extractive alkylation with a reagent like pentafluorobenzyl bromide, followed by silylation to create a more volatile derivative. researchgate.net

In a typical GC-MS method for this compound, a capillary column with a nonpolar stationary phase, such as OV-101, is used. psu.edu The analysis is often performed under negative ion chemical ionization (NCI) conditions, which provides high sensitivity for electrophilic compounds like the derivatized this compound. researchgate.net For quantitative analysis, an isotopically labeled internal standard, such as [¹⁸O₂]-fluvastatin, is employed to ensure accuracy. researchgate.net The mass spectrometer monitors specific ions corresponding to the target analyte and the internal standard. For example, m/z 554.26 for the derivatized this compound and m/z 558.26 for the [¹⁸O₂]-labeled internal standard have been used. researchgate.net This technique allows for the sensitive and specific quantification of this compound in biological matrices like human plasma. researchgate.net

While highly effective, GC-MS methods for metabolite profiling can be influenced by matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. mdpi.com These effects are a critical consideration in method development and validation to ensure accurate quantification. mdpi.com

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its derivatives, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. nih.gov Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. kpfu.ru

¹H NMR spectra of this compound in solution, such as D₂O, provide information on the chemical environment of each proton, with specific signals corresponding to the different atomic groups in the molecule. researchgate.net For example, the signals for the aromatic protons on the indole (B1671886) ring and the protons of the heptenoic acid side chain can be clearly identified. researchgate.net

Furthermore, advanced NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity between protons. kpfu.ruoup.com NOESY, in particular, is valuable for studying the spatial proximity of atoms, which helps in determining the three-dimensional conformation of this compound in solution and its interaction with other molecules, such as micelles used as model cell membranes. kpfu.ruresearchgate.net NMR has also been explored as a comprehensive tool that could potentially replace or supplement several analytical tests in pharmacopoeial monographs for this compound sodium. nih.gov

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation and identification of metabolites. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing this compound in complex mixtures like human plasma. nih.govufs.br

In electrospray ionization (ESI) mass spectrometry, this compound typically forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.govnih.gov For this compound, the [M-H]⁻ ion is observed at a mass-to-charge ratio (m/z) of 410. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. For example, in negative ion mode, the this compound ion at m/z 410 can fragment to produce a prominent product ion at m/z 348. nih.gov In positive ion mode, the [M+H]⁺ ion at m/z 412.1911 can fragment to produce ions at m/z 266.13367 and 224.08722, among others. nih.gov This detailed fragmentation data is instrumental in the characterization of this compound and its metabolites. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
Negative Ion ESI-MS/MS410348 nih.gov
Positive Ion LC-ESI-QFT412.1918625224.08719, 266.13416, 394.18179 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. sphinxsai.com Key peaks include a broad O-H stretching band around 3420 cm⁻¹, indicative of the hydroxyl groups, and a C=O stretching band for the carboxylic acid at approximately 1654 cm⁻¹. sphinxsai.comrjptonline.org Other significant peaks observed in the FT-IR spectrum of this compound sodium include those at 3334, 3251, 1600, 1535, and 1415 cm⁻¹. rjptonline.org These spectral features are used to confirm the identity and purity of the compound. sphinxsai.comrjptonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used for the quantitative analysis of this compound. researchgate.net In a sodium hydroxide (B78521) solution, this compound exhibits a well-defined absorption maximum at approximately 304 nm. researchgate.net This wavelength is commonly used for its determination in pharmaceutical formulations. researchgate.net The UV spectrum can also be used in derivative spectrophotometry to resolve this compound from its degradation products. sphinxsai.com For instance, third-derivative UV spectrophotometry allows for the determination of this compound at 318.6 nm, where its acid degradate has a zero crossing. sphinxsai.com

Biochemical and Cell-Based Assays for this compound Activity and Mechanism

Biochemical and cell-based assays are fundamental in characterizing the biological effects of this compound at the molecular and cellular levels. These assays provide critical insights into its primary mechanism of action as an HMG-CoA reductase inhibitor and its subsequent effects on cellular pathways, viability, and apoptosis.

The primary mechanism of this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. sigmaaldrich.com Enzyme inhibition assays are therefore central to confirming and quantifying the potency of this compound.

Principle and Methodology: HMG-CoA reductase assays typically measure the enzymatic conversion of HMG-CoA to mevalonate (B85504). sigmaaldrich.com A common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA. sigmaaldrich.comacs.org The assay can be performed using purified HMG-CoA reductase enzyme or liver microsomes, which are rich in the enzyme. tocris.comoup.com

Research Findings:

In a cell-free assay, this compound sodium was found to inhibit HMG-CoA reductase activity with an IC50 value of 8 nM. selleckchem.commedchemexpress.com

Another study reported an IC50 value of 40-100 nM for this compound sodium at human liver microsomes. tocris.com

In studies with human coronary smooth muscle cells, this compound at a concentration of 1 µmol/L suppressed lyso-PC-induced HMG-CoA reductase activity by 39%. ahajournals.org

this compound has also been shown to inhibit juvenile hormone biosynthesis in insects by targeting HMG-CoA reductase, demonstrating its effect across different species. nih.gov

Table 1: HMG-CoA Reductase Inhibition by this compound
Assay SystemThis compound ConcentrationObserved InhibitionReference
Cell-freeIC50: 8 nM50% inhibition of HMG-CoA reductase activity selleckchem.commedchemexpress.com
Human liver microsomesIC50: 40-100 nM50% inhibition of HMG-CoA reductase activity tocris.com
Human coronary smooth muscle cells1 µmol/L39% suppression of lyso-PC–induced HMG-CoA reductase activity ahajournals.org

Cellular pathway reporter assays are instrumental in understanding the downstream effects of HMG-CoA reductase inhibition by this compound. A key pathway affected is the sterol regulatory element-binding protein (SREBP) signaling cascade, which governs the transcription of genes involved in cholesterol and fatty acid metabolism.

Principle and Methodology: SREBP reporter systems utilize a reporter gene, such as luciferase, under the control of a promoter containing sterol regulatory elements (SREs). rsc.org When SREBPs are activated, they bind to these SREs and drive the expression of the reporter gene, leading to a measurable signal (e.g., light output from luciferase). Inhibition of HMG-CoA reductase by this compound leads to a depletion of intracellular sterols, which in turn activates the proteolytic cleavage and nuclear translocation of SREBPs, resulting in increased reporter gene expression. nih.gov

Research Findings:

In CHO cells stably transfected with a reporter gene driven by the cytosolic HMG-CoA synthase promoter, this compound treatment led to an overexpression of the reporter gene, an effect that was abolished when the SRE in the promoter was mutated. nih.gov

this compound has been shown to induce the expression of PTEN, a tumor suppressor gene, and this induction is mediated through PPARγ, a transcription factor that can be influenced by SREBP activity. nih.gov

Studies have shown that statins can induce PPARγ-mediated transcription, although they may not directly signal through SREBP to achieve this. nih.gov

In vascular smooth muscle cells, this compound was found to increase ARE (antioxidant response element) promoter activity through ERK5 signaling, indicating an effect on the Nrf2 pathway. plos.org

Cell viability and apoptosis assays are crucial for investigating the potential anti-cancer effects of this compound and understanding the cellular mechanisms involved. These assays quantify the extent of cell death and differentiate between apoptosis (programmed cell death) and necrosis.

Principle and Methodology: A variety of assays are employed to assess cell viability and apoptosis:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. nih.govoup.com

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on the integrity of the cell membrane. plos.org

Live/Dead Cell Cytotoxicity Assay: This fluorescence-based assay uses calcein (B42510) AM to stain live cells green and ethidium (B1194527) homodimer-1 to stain dead cells red. frontiersin.org

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govnih.gov

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).

Western Blotting: This technique is used to detect the expression levels of key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3), Bcl-2 family proteins (e.g., Bax and Bcl-2), and PARP. aacrjournals.orgniscpr.res.in

Hoechst Staining: This nuclear stain is used to visualize chromatin condensation and apoptotic body formation, which are characteristic features of apoptosis. dovepress.com

Research Findings:

this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer aacrjournals.orgnih.gov, endometrial cancer nih.govnih.gov, hepatocellular carcinoma niscpr.res.in, and breast cancer. plos.org

In non-small cell lung cancer cells, this compound treatment led to increased levels of cleaved-PARP, cleaved caspase-3, and Bax, while decreasing the expression of Bcl-2. aacrjournals.org

In endometrial cancer cells, this compound exposure stimulated apoptosis and increased the expression of p53 and cleaved caspase-3. nih.gov

Studies in prostate cancer cells demonstrated that this compound induced a dose- and time-dependent inhibition of cell viability and promoted apoptosis, as evidenced by increased caspase-3 activity and levels of cleaved-caspase-3, cleaved-caspase-8, and cleaved-PARP. dovepress.com

In hepatocellular carcinoma cells, this compound induced apoptosis through a mitochondria-operated pathway, characterized by the downregulation of Bcl-2 and procaspase-9, and the upregulation of cytosolic cytochrome c, Bax, and cleaved-caspase-3. niscpr.res.in

Table 2: Effects of this compound on Apoptosis Markers in Cancer Cells
Cancer Cell TypeObserved EffectsReference
Non-Small Cell Lung CancerIncreased cleaved-PARP, cleaved caspase-3, Bax; Decreased Bcl-2 aacrjournals.org
Endometrial CancerIncreased p53 and cleaved caspase-3 nih.gov
Prostate CancerIncreased caspase-3 activity, cleaved-caspase-3, cleaved-caspase-8, cleaved-PARP dovepress.com
Hepatocellular CarcinomaDecreased Bcl-2, procaspase-9; Increased cytosolic cytochrome c, Bax, cleaved-caspase-3 niscpr.res.in

Electroanalytical Methods for this compound Research

Electroanalytical methods offer a sensitive, rapid, and cost-effective approach for the quantitative determination of this compound in pharmaceutical formulations and biological fluids. scialert.netnih.gov These techniques are based on the electrochemical properties of the this compound molecule.

Principle and Methodology: Various voltammetric techniques have been employed for the determination of this compound, including:

Differential Pulse Voltammetry (DPV): This technique involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This compound sodium has been shown to produce a sensitive oxidation peak at around +0.64 V in an HAc-NaAc buffer solution (pH 5.10) using a glassy carbon electrode. scialert.netscialert.net

Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV): This highly sensitive method involves an accumulation step where this compound is adsorbed onto the surface of the working electrode (e.g., a hanging mercury-drop electrode) at a specific potential. This is followed by a stripping step where the potential is rapidly scanned, and the resulting current from the reduction or oxidation of the adsorbed this compound is measured. core.ac.ukresearchgate.net

Cyclic Voltammetry (CV): This technique is used to study the electrochemical behavior of this compound by cycling the potential of a working electrode and measuring the resulting current. scialert.netoarjpublication.com

Research Findings:

A DPV method using a glassy carbon electrode was developed for the determination of this compound sodium, with a linear range of 2.0–40 mg L-1 and a detection limit of 0.24 mg L-1. scialert.net

An SWAdSV method using a hanging mercury-drop electrode showed linearity between peak current intensity and this compound concentration in the range of 1.0 x 10-8 to 2.7 x 10-6 mol L-1, with a limit of detection of 9.9 x 10-9 mol L-1. core.ac.uk

Another study utilizing DPV and square-wave voltammetry at a glassy carbon electrode in a Britton-Robinson buffer at pH 10.04 reported a linear range of 8x10-6 to 6x10-4 mol L-1 and detection limits of 1.07x10-6 and 7.99x10-7 mol L-1, respectively. nih.gov

Table 3: Performance of Electroanalytical Methods for this compound Determination
MethodWorking ElectrodeLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode2.0–40 mg L-10.24 mg L-1 scialert.net
Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV)Hanging Mercury-Drop Electrode1.0 x 10-8 to 2.7 x 10-6 mol L-19.9 x 10-9 mol L-1 core.ac.uk
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode8 x 10-6 to 6 x 10-4 mol L-11.07 x 10-6 mol L-1 nih.gov
Square-Wave VoltammetryGlassy Carbon Electrode8 x 10-6 to 6 x 10-4 mol L-17.99 x 10-7 mol L-1 nih.gov

Pre Clinical Mechanistic Investigations of Fluvastatin

In Vitro Cellular Models for Fluvastatin (B1673502) Mechanism Studies

In vitro models are fundamental in dissecting the molecular pathways affected by this compound at the cellular level. These systems allow for controlled experiments to understand its direct effects on cell behavior and signaling.

Use of Human and Animal Cell Lines

A diverse array of human and animal cell lines has been instrumental in revealing the pleiotropic effects of this compound. synergypublishers.comnih.gov These established and immortalized cell lines provide consistent and reproducible systems for studying specific cellular responses.

For instance, in the context of cancer research, this compound's effects have been studied in:

HepG2 (Human Hepatocellular Carcinoma): These cells are often used in studies of cholesterol metabolism and statin effects. nih.gov

MDA-MB-231 (Human Breast Cancer): Research on this cell line has shown that this compound can induce cell death and alter the expression of proteins involved in cell structure and signaling. nih.gov A proteomic analysis of this compound-treated MDA-MB-231 cells revealed alterations in 35 different proteins, with vimentin (B1176767) and ERK1/2 playing a central role. nih.gov

NSCLC (Non-Small Cell Lung Cancer) cell lines: Studies have demonstrated that this compound can inhibit the proliferation and metastasis of aggressive human NSCLC cells in a time- and dose-dependent manner. archivesofmedicalscience.com In cell lines like PC9 and H460, this compound has been shown to induce apoptosis. synergypublishers.comnih.gov

Melanoma cells: Research has indicated that pitavastatin (B1663618), another lipophilic statin similar to this compound, can enhance the effects of radiation on cellular senescence in melanoma tumors. synergypublishers.comnih.gov

Smooth muscle cells: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis. ahajournals.org

This compound has also been investigated in other cell types to understand its broader biological effects. In HaCaT human keratinocyte cells, this compound was found to inhibit the expression of the chemokine MDC/CCL22, suggesting an anti-inflammatory role. nih.gov Studies on SW982 human synovial cells indicated that this compound could inhibit proliferation and induce apoptosis, pointing to its potential in inflammatory conditions like rheumatoid arthritis. researchgate.net

Table 1: Selected Research Findings of this compound in Human and Animal Cell Lines

Cell Line Cancer/Disease Type Key Research Findings
HepG2 Human Hepatocellular Carcinoma Used to study statin-induced apoptosis. nih.gov
MDA-MB-231 Human Breast Cancer This compound induces apoptosis and alters cytoskeletal proteins like vimentin. nih.gov
NSCLC cell lines (e.g., PC9, H460) Non-Small Cell Lung Cancer This compound inhibits cell proliferation and metastasis and induces apoptosis. synergypublishers.comnih.govarchivesofmedicalscience.com
Melanoma cells Melanoma Lipophilic statins like this compound may enhance radiation-induced senescence. synergypublishers.comnih.gov
Smooth Muscle Cells Vascular Biology This compound inhibits proliferation, a key event in atherosclerosis. ahajournals.org
HaCaT Keratinocyte Cell Line Inhibits IFN-γ-induced MDC expression, indicating anti-inflammatory effects. nih.gov
SW982 Synovial Sarcoma Inhibits proliferation and induces apoptosis in TNFα-stimulated cells. researchgate.net
C6 Rat Glioma Cells Malignant Glioma This compound shows antiproliferative, proapoptotic, and anti-invasive activity. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVEC) Vascular Biology Inhibits regulated secretion of von Willebrand factor (vWF). nih.gov

Primary Cell Culture Systems for Specific Mechanistic Insights

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines. These have been valuable in confirming and extending the findings from studies on cell lines.

For example, this compound has been shown to induce apoptosis in primary mast cells, a finding that has implications for allergic diseases and mast cell neoplasms. nih.govresearchgate.net The IC50 for this effect was found to be between 0.8 and 3.5 μM, which is comparable to the maximum serum concentrations observed in patients. nih.gov In human skin-derived mast cells, this compound also induced apoptosis. nih.gov Furthermore, in primary prostatic epithelial cells, simvastatin (B1681759), another lipophilic statin, has been shown to induce apoptosis. synergypublishers.com Research on human atrial fibroblast cell lines has demonstrated that statin-induced autophagy and apoptosis are dependent on p53. mdpi.com

3D Cell Culture and Organoid Models in this compound Research

Three-dimensional (3D) cell culture and organoid models represent a significant advancement in in vitro research, offering a more physiologically relevant context by mimicking the complex cellular architecture and interactions of tissues. frontiersin.org These models are increasingly being used to study the effects of drugs like this compound.

Patient-derived organoid models from multiple myeloma have been used to show synergistic effects when this compound is combined with other agents like nelfinavir. researchgate.net In the context of breast cancer, 3D models have been employed to study the role of cholesterol in cancer progression. frontiersin.org While specific studies focusing solely on this compound in 3D cancer models are emerging, the use of statins, in general, has been explored. For instance, pitavastatin treatment has been shown to reduce the expression of multidrug resistance genes in cancer stem cells within 3D models. frontiersin.org Furthermore, a 3D hepatic plate-like co-culture system using L-02 and EA.hy926 cells has been developed to evaluate statin-induced hepatotoxicity, providing a more accurate model than traditional 2D cultures. nih.gov

In Vivo Animal Models for this compound Mechanistic Studies

Animal models are crucial for understanding the systemic effects of this compound and for validating the mechanistic insights gained from in vitro studies. These models allow for the investigation of drug effects in the context of a whole organism, including interactions between different tissues and organs.

Rodent Models of Metabolic Regulation and Vascular Biology

Rodent models have been extensively used to investigate the effects of this compound on metabolic regulation and vascular biology. In a rat model of adjuvant-induced arthritis, oral administration of this compound was found to reverse endothelial dysfunction and reduce vascular oxidative stress. umich.edu The study showed that this compound decreased the expression of p22phox, a component of NAD(P)H oxidase, and increased serum levels of tetrahydrobiopterin, an important cofactor for endothelial nitric oxide synthase. umich.edu

In hypercholesterolemic rats, this compound treatment attenuated leukocyte-endothelial cell adhesion induced by inflammatory mediators, an effect independent of its cholesterol-lowering action. ahajournals.org Furthermore, in a rabbit model of atherosclerosis, this compound reduced tissue factor expression and macrophage accumulation in carotid lesions, again in the absence of a lipid-lowering effect. ahajournals.org These findings highlight the direct anti-inflammatory and vasoprotective properties of this compound. ahajournals.orgnih.gov Studies in C57BL/6 mice have shown that this compound can reduce brain levels of β-amyloid, a key peptide in Alzheimer's disease, by increasing its clearance. nih.gov

Table 2: this compound Research in Rodent Models of Metabolic and Vascular Biology

Animal Model Condition Key Research Findings
Rat Adjuvant-Induced Arthritis Reverses endothelial dysfunction and reduces vascular oxidative stress. umich.edu
Rat Hypercholesterolemia Attenuates leukocyte-endothelial cell adhesion. ahajournals.org
Rabbit Hypercholesterolemia/Atherosclerosis Reduces tissue factor expression and macrophage accumulation in carotid lesions. ahajournals.org
Mouse (C57BL/6) Alzheimer's Disease Model Reduces brain β-amyloid levels by enhancing clearance. nih.gov
Mouse (NNK-induced lung tumorigenesis) Lung Cancer Dose-dependently decreases tumor number. aacrjournals.org
Mouse (xenograft with H441 cells) Lung Cancer Knockdown of HMGCR (the target of this compound) significantly suppressed tumor growth. aacrjournals.org
Mouse (SV40C3TAg) Breast Cancer Inhibits mammary tumor growth. nih.gov

Genetically Engineered Animal Models for Pathway Elucidation

Genetically engineered animal models, including knockout and transgenic models, are powerful tools for dissecting specific molecular pathways involved in disease and drug action. mdpi.com These models allow researchers to attribute the effects of a drug to a specific gene or pathway.

For example, the SV40 C3(1) TAg mouse model of triple-negative breast cancer has been used to demonstrate the chemopreventive efficacy of this compound. mdpi.comnih.govresearchgate.net In these mice, this compound was found to prevent breast cancer in 50% of the animals. mdpi.com Further studies in this model have investigated gene signatures associated with resistance to this compound, identifying the upregulation of cholesterol biosynthesis pathway genes as a potential mechanism of resistance. nih.govresearchgate.net

To overcome some limitations of traditional transgenic models that overexpress mutant proteins, knock-in (APP-KI) mouse models of Alzheimer's disease have been developed. mdpi.com While not specific to this compound, these models, which express human amyloid precursor protein with mutations, provide a more physiologically relevant system to study the effects of drugs targeting amyloid pathology. mdpi.com Similarly, LDL receptor knockout (LDLr-/-) mice, which mimic familial hypercholesterolemia, are valuable for studying the lipid-independent effects of statins on atherosclerosis. nih.gov

Pharmacodynamic Biomarker Discovery in Pre-clinical Models

The investigation of pharmacodynamic (PD) biomarkers in pre-clinical models is crucial for understanding the molecular mechanisms of this compound and for identifying markers that can predict its therapeutic efficacy and resistance. These studies, conducted in various in vitro and in vivo models, have unveiled a range of biomarkers associated with this compound's effects on cancer progression, bone formation, and inflammation.

In oncological research, pre-clinical studies have focused on identifying biomarkers that correlate with this compound's anti-proliferative and pro-apoptotic activities. In breast cancer models, sensitivity to this compound has been linked to the expression levels of genes within the cholesterol biosynthesis pathway. nih.gov For instance, preneoplastic MCF10.AT1 breast cells, which exhibit lower baseline expression of many cholesterol biosynthesis pathway genes, are more sensitive to this compound-induced growth inhibition compared to the more advanced MCF10.DCIS cells. nih.gov Specifically, this compound (5 µM) inhibited the colony-forming ability of MCF10.AT1 cells by 72.5%, whereas it only achieved a 39.65% reduction in MCF10.DCIS cells. nih.gov Conversely, high basal expression of these genes, including the primary target of statins, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), is associated with resistance. nih.govaacrjournals.org A proposed 10-gene signature has shown potential in predicting this compound sensitivity in breast cancer cell lines. conicet.gov.arnih.gov

Resistance to this compound has also been linked to the restorative upregulation of cholesterol biosynthesis genes following treatment. nih.govmdpi.com In a mouse model of triple-negative breast cancer, upregulation of approximately 80% of cholesterol biosynthesis pathway genes was observed in tumor-bearing mammary glands, suggesting this feedback loop contributes to resistance in vivo. nih.gov Furthermore, the upregulation of Acyl-coenzyme A: cholesterol acyltransferase (ACAT) genes, particularly ACAT2, has been identified as a feature of this compound-resistant cells. mdpi.com In MCF10.DCIS cells, this compound treatment led to a 4.8-fold increase in ACAT2 mRNA expression. mdpi.com

Beyond the cholesterol pathway, this compound's mechanism involves the modulation of key signaling proteins. In pancreatic cancer cells (MIAPaCa-2), this compound's effects are mediated by inhibiting the prenylation of small GTPases like p21ras and p21rhoA. This subsequently suppresses downstream signaling, including the phosphorylation of p42ERK2/mitogen-activated protein kinase (MAPK). conicet.gov.ar

The induction of apoptosis is a key pharmacodynamic effect of this compound. In Erhlich ascites carcinoma (EAC)-bearing mice, this compound treatment significantly reduced the proliferation marker Ki-67 and the anti-apoptotic protein Bcl-2, while increasing the activation of caspase-3 and stimulating p53 signaling. researchgate.netnih.gov Similarly, in a mouse model of acute myocardial infarction, this compound decreased the pro-apoptotic protein Bax and increased the anti-apoptotic protein Bcl-2. spandidos-publications.com

In non-cancer pre-clinical models, this compound has demonstrated effects on bone and cartilage. In an osteoporotic mouse model, this compound promoted the differentiation of bone marrow stromal cells into osteoblasts by inhibiting the RhoA-BMP2 pathway. plos.org This was evidenced by the upregulation of osteogenic markers such as Bone Morphogenetic Protein 2 (BMP2), Runt-related transcription factor 2 (Runx2), and Bone gamma-carboxyglutamate (B555490) protein 2 (Bglap2). plos.org

The tables below summarize key research findings on pharmacodynamic biomarkers for this compound identified in various pre-clinical models.

Table 1: Pharmacodynamic Biomarkers of this compound in Pre-clinical Cancer Models

Pre-clinical ModelBiomarkerObserved Effect of this compoundAssociated OutcomeCitation
MCF10A Breast Cancer Progression Model (MCF10.AT1, MCF10.DCIS cells)Cholesterol Biosynthesis Pathway Genes (e.g., TM7SF2, FDFT1)Lower basal expression correlated with higher sensitivity.Sensitivity/Resistance nih.gov
MCF10.DCIS Breast Cancer CellsACAT2 mRNA4.8-fold increase in expression.Resistance mdpi.com
SV40 C3(1) TAg Mouse Model of TNBCCholesterol Biosynthesis Pathway GenesUpregulation in tumor-bearing mammary glands.Resistance nih.govmdpi.com
Erhlich Ascites Carcinoma (EAC) Mouse ModelKi-6757.5% reduction in positive cells.Anti-proliferation researchgate.net
Erhlich Ascites Carcinoma (EAC) Mouse ModelBcl-2, Caspase-3, p53Decreased Bcl-2, activated caspase-3, and stimulated p53.Apoptosis Induction researchgate.net
PC-3 Prostate Cancer CellsOxygen Consumption Rate (OCR)Significant decrease after 24-hour exposure.Alleviation of Hypoxia researchgate.net

Table 2: Pharmacodynamic Biomarkers of this compound in Other Pre-clinical Models

Pre-clinical ModelBiomarkerObserved Effect of this compoundAssociated OutcomeCitation
Senescence-Accelerated Mouse Prone 6 (SAMP6) Osteoporotic ModelBMP2, Runx2, Bglap2 mRNASignificant increase in expression.Osteogenic Differentiation plos.org
Senescence-Accelerated Mouse Prone 6 (SAMP6) Osteoporotic ModelRhoAInhibited activity.Osteogenic Differentiation plos.org
Mouse Model of Acute Myocardial Infarction (AMI)Bax, Bcl-2Decreased Bax/Bcl-2 ratio.Myocardial Protection / Anti-apoptosis spandidos-publications.com
Mouse Model of Acute Myocardial Infarction (AMI)ROCK1, ROCK2Inhibited protein expression.Myocardial Protection spandidos-publications.com
Antiphospholipid Antibody (aPL) Positive Mouse ModelVEGF, sTF, TNF-αSignificant decrease.Anti-inflammatory / Anti-thrombotic clinexprheumatol.org

Table of Compounds

Compound Name
This compound
Mevalonate (B85504)
Geranylgeranyl pyrophosphate (GGPP)
Aspirin

Molecular Interactions and Synergisms Involving Fluvastatin

Fluvastatin (B1673502) Interactions with Drug Metabolizing Enzymes (e.g., CYP inhibition/induction)

The metabolism of this compound is carried out by several cytochrome P450 (CYP) enzymes, which has significant implications for its potential for drug-drug interactions. Unlike some other statins that are heavily reliant on a single metabolic pathway, this compound's metabolism is more diversified.

This compound is primarily metabolized by CYP2C9, which is responsible for 50-80% of its clearance. clinpgx.orgnih.gov To a lesser extent, CYP3A4 and CYP2C8 also contribute to its metabolism. jst.go.jpnih.gov The metabolic process yields several metabolites, including 5-hydroxy-, 6-hydroxy-, and N-deisopropyl-fluvastatin. clinpgx.org The formation of 6-hydroxy- and N-deisopropyl-fluvastatin is mainly catalyzed by CYP2C9, while the creation of 5-hydroxy-fluvastatin involves CYP2C9, CYP3A, and CYP2C8. clinpgx.org

This metabolic profile means that this compound is not significantly metabolized by CYP3A4, rendering it less susceptible to clinically significant interactions with potent inhibitors or inducers of this enzyme, a common issue with statins like simvastatin (B1681759) and atorvastatin. medsafe.govt.nznih.gov However, this compound itself acts as an inhibitor of CYP2C9. clinpgx.org It has been shown to inhibit the CYP2C9-catalyzed hydroxylation of tolbutamide (B1681337) and diclofenac. clinpgx.org Its inhibitory effect on other enzymes is weak; it shows minimal inhibition of CYP2C8 and no significant inhibition of CYP1A2, CYP2C19, and CYP3A at therapeutic concentrations. clinpgx.org

Because multiple enzymes are involved in its biotransformation, the co-administration of a drug that inhibits only one of these pathways is expected to only partially reduce the metabolic clearance of this compound. clinpgx.org This diversification minimizes the likelihood of serious metabolic drug interactions. clinpgx.org It is also noteworthy that genetic polymorphisms of the CYP2C9 enzyme can affect this compound's pharmacokinetics; for example, individuals carrying the CYP2C9*3 allele may have higher plasma concentrations of the active form of this compound. nih.govjst.go.jp

EnzymeRole in this compound MetabolismThis compound's Effect on EnzymeClinical Significance
CYP2C9 Primary metabolic pathway (50-80% of clearance). clinpgx.orgnih.govInhibitor (e.g., inhibits metabolism of tolbutamide, diclofenac). clinpgx.orgHigh potential for interaction with other CYP2C9 substrates/inhibitors. Genetic variants of CYP2C9 can alter this compound levels. jst.go.jp
CYP3A4 Minor metabolic pathway. jst.go.jpnih.govNo significant inhibition. clinpgx.orgLow risk of interactions with CYP3A4 inhibitors/inducers compared to other statins. medsafe.govt.nz
CYP2C8 Minor metabolic pathway. jst.go.jpWeak inhibitor. clinpgx.orgLow potential for clinically significant interactions.
CYP1A2 No detectable role in metabolism. clinpgx.orgNo significant inhibition. clinpgx.orgNot a source of drug interactions.
CYP2C19 No detectable role in metabolism. clinpgx.orgNo significant inhibition. clinpgx.orgNot a source of drug interactions.

This compound Interactions with Drug Transporters (e.g., OATP, MRP, BCRP modulation)

The movement of this compound into and out of cells is mediated by various drug transporters, which are critical for its hepatic uptake and disposition. The primary transporters involved are members of the Organic Anion-Transporting Polypeptide (OATP) family.

Research has demonstrated that this compound is a substrate for the hepatic uptake transporters OATP1B1, OATP2B1, and OATP1B3. researchgate.net These transporters facilitate the entry of this compound from the blood into hepatocytes, the primary site of its action. The affinity (Km) of this compound for OATP1B1 is between 1.4-3.5 µM, and for OATP2B1, it is between 0.7-0.8 µM. researchgate.net

An important distinction for this compound compared to other statins is its relationship with genetic variants of transporters. The pharmacokinetics of many statins are significantly altered by polymorphisms in the SLCO1B1 gene, which encodes the OATP1B1 transporter. However, the pharmacokinetics of this compound appear to be largely unaffected by these common genetic variations. nih.gov

Inhibitors of OATP transporters can affect this compound concentrations. For instance, gemfibrozil has been shown to inhibit OATP1B1-, OATP2B1-, and OATP1B3-mediated transport of this compound in recombinant systems by 97%, 70%, and 62%, respectively. researchgate.net However, this potent in-vitro inhibition did not fully translate to a more complex biological system, as gemfibrozil only inhibited this compound uptake into primary human hepatocytes by 27%. researchgate.net The roles of other transporters, such as the Multidrug Resistance-Associated Proteins (MRP) and Breast Cancer Resistance Protein (BCRP), in this compound disposition are less clearly defined compared to their well-documented interactions with other statins like rosuvastatin (B1679574). nih.govsolvobiotech.com

TransporterRole in this compound TransportEffect of InhibitorsClinical Significance
OATP1B1 Mediates hepatic uptake. researchgate.netTransport is inhibited by gemfibrozil. researchgate.netPharmacokinetics are not significantly affected by common SLCO1B1 genetic polymorphisms. nih.gov
OATP1B3 Mediates hepatic uptake. researchgate.netTransport is inhibited by gemfibrozil. researchgate.netContributes to the overall hepatic disposition of the drug.
OATP2B1 Mediates hepatic uptake. researchgate.netTransport is inhibited by gemfibrozil. researchgate.netContributes to the overall hepatic disposition of the drug.
BCRP Role not well-defined for this compound.Not specified in search results.The clinical significance of BCRP-mediated transport for this compound remains to be fully elucidated.
MRP Role not well-defined for this compound.Not specified in search results.The clinical significance of MRP-mediated transport for this compound remains to be fully elucidated.

Mechanistic Synergisms with Other Molecular Agents (e.g., effect on other signaling pathways)

This compound exhibits mechanistic synergisms with other molecular agents that extend beyond its primary lipid-lowering effects. These interactions can enhance the efficacy of other drugs or affect distinct cellular pathways.

A notable synergism is seen in its antifungal activity. This compound has been found to potentiate the efficacy of a range of antifungal agents, including azoles, polyenes, allylamines, and echinocandins, in a synergistic manner. nih.gov

Furthermore, statins can induce a type of iron-dependent programmed cell death known as ferroptosis. nih.gov This effect is linked to the inhibition of the mevalonate (B85504) pathway and occurs through at least two distinct molecular mechanisms:

Depletion of Coenzyme Q10 (CoQ10): As a downstream product of the mevalonate pathway, CoQ10 synthesis is reduced, depriving cells of a critical lipid-soluble antioxidant. nih.gov

Inhibition of Glutathione Peroxidase 4 (GPX4) Synthesis: Statins indirectly inhibit the synthesis of this key selenoenzyme. They do this by preventing the isopentenylation of selenocysteyl-tRNA, a necessary step for incorporating selenocysteine into GPX4, thereby impairing its function in neutralizing lipid peroxides. nih.gov

Statins also possess anti-inflammatory properties that may arise from synergistic actions on inflammatory signaling pathways. These include the inhibition of the NLRP3 inflammasome and the induction of PPA receptor-α and PPA receptor-γ. nih.gov

This compound's Impact on the Microbiome at a Molecular Level

The gut microbiome can significantly influence the efficacy and metabolic effects of statins, including this compound. Statin therapy can induce changes in the composition and diversity of the gut microbiota. medicalnewstoday.comnih.gov

A general trend observed with statin use is a shift in the gut microbial population, often characterized by a decrease in the relative abundance of the phylum Firmicutes and an increase in the phylum Bacteroidetes. nih.govspandidos-publications.com The specific composition of an individual's microbiome appears to be a determinant of their response to statin therapy. medicalnewstoday.comsciencedaily.com For example, a microbiome dominated by Bacteroides species has been associated with a more potent LDL-cholesterol-lowering effect, but also with more significant disruptions to glucose metabolism. medicalnewstoday.comsciencedaily.com In contrast, a microbiome enriched in bacteria from the Ruminococcaceae family is linked to a significant reduction in LDL cholesterol without these adverse metabolic effects. medicalnewstoday.comsciencedaily.com

The underlying molecular mechanisms for these observations are complex and not yet fully understood. medicalnewstoday.com They are believed to involve several processes:

Bacterial Metabolism of Statins: Different bacteria metabolize statins at different rates. Bacteroides species appear to metabolize statins, which may contribute to the metabolic side effects observed in individuals with microbiomes dominated by these bacteria. medicalnewstoday.com Conversely, some species within Ruminococcaceae metabolize statins more slowly, potentially protecting against these effects. medicalnewstoday.com

Production of Microbial Metabolites: Changes in the microbiota induced by statins can alter the production of key metabolites. These include short-chain fatty acids (SCFAs), branched-chain amino acids (BCAAs), and imidazole propionate, all of which can influence host metabolism, including insulin secretion and energy balance. ahajournals.org

Advanced Research Perspectives and Future Directions for Fluvastatin Chemistry and Biology

Targeting Novel Molecular Pathways Beyond HMG-CoA Reductase with Fluvastatin (B1673502)

While the primary mechanism of action for this compound is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, emerging research has identified several pleiotropic effects that are independent of its lipid-lowering capabilities. nih.govoup.comdrugbank.com These effects stem from the inhibition of the mevalonate (B85504) pathway, which not only produces cholesterol but also essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.com These isoprenoids are crucial for the post-translational modification of various proteins, including small GTP-binding proteins like Ras and Rho. oup.com

By depleting these isoprenoids, this compound can modulate downstream signaling pathways that are often deregulated in various diseases. nih.gov For instance, the inhibition of Rho and Ras GTPases by this compound can impact cell proliferation, differentiation, survival, and migration by downregulating pathways such as the JNK and p38 MAPK pathways. nih.gov This has significant implications for cancer research, where this compound has been shown to inhibit tumor growth. nih.gov

Furthermore, this compound has demonstrated anti-inflammatory and immunomodulatory properties. nih.gov One novel mechanism involves the direct binding of statins to the lymphocyte function-associated antigen-1 (LFA-1), an integrin found on leukocytes. oup.comahajournals.org This interaction can block the adhesion of lymphocytes to the endothelium, a critical step in the inflammatory response. ahajournals.org this compound has also been shown to suppress IgE-mediated responses in mast cells and basophils, suggesting a role in allergic and inflammatory conditions. aai.org

Recent studies have also highlighted the potential of this compound to influence other signaling pathways. For example, it has been found to inhibit the HMGCR-driven Braf/MEK/ERK1/2 and Akt signaling pathways. dntb.gov.ua Additionally, research suggests that this compound can upregulate Sirtuin 6 (SIRT6), a protein involved in regulating various cellular processes including transcriptional control, DNA repair, and metabolism. nih.gov this compound's effects on platelet aggregation have also been noted, indicating a direct impact on platelets that may be independent of its cholesterol-lowering action. ahajournals.org

These findings underscore the potential of this compound as a multi-target agent, with applications extending beyond cardiovascular disease. Future research will likely continue to uncover new molecular targets and pathways affected by this compound, further expanding its therapeutic potential.

Development of Advanced Drug Delivery Systems for Research Applications

To overcome the limitations of conventional this compound formulations, such as poor aqueous solubility and low bioavailability, researchers are actively developing advanced drug delivery systems. ijpsjournal.commdpi.com These systems aim to enhance the therapeutic efficacy of this compound by improving its pharmacokinetic profile, enabling controlled release, and facilitating targeted delivery to specific tissues or cells. ijpsjournal.comnih.gov

Nanoparticle-based drug delivery systems have emerged as a promising strategy to improve the delivery of this compound. nih.gov These systems can encapsulate this compound, protecting it from degradation and improving its solubility, which in turn can enhance its oral bioavailability. ijpsjournal.comnih.gov The small size of nanoparticles allows them to cross cellular membranes and deliver the drug to intracellular targets. mdpi.com

Several types of nanoparticles are being explored for this compound delivery, each with unique mechanistic advantages:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are made from physiological and biodegradable lipids, making them highly biocompatible. mdpi.comnih.gov They can enhance the lymphatic uptake of this compound, bypassing the first-pass metabolism in the liver and thereby increasing its bioavailability. mdpi.com The lipid matrix can also sustain the release of the drug. nih.gov

Polymeric Nanoparticles: Natural polymers like mucilage and chitosan (B1678972) are being investigated for creating this compound nanoparticles. ijpsjournal.comdovepress.com Mucilage-based nanoparticles offer biocompatibility and biodegradability, while chitosan-based systems can be modified to target specific tissues. ijpsjournal.comdovepress.com For instance, folate-chitosan coated magnetic nanoparticles have been developed for targeted delivery. dntb.gov.ua

Dendrimers: These are highly branched, globular polymeric molecules with a well-defined structure. mdpi.com Their small size and functionalizable surface make them excellent candidates for targeted drug delivery. mdpi.com

The mechanism of targeted delivery often involves surface functionalization of the nanoparticles with ligands or antibodies that recognize specific receptors on target cells. ijpsjournal.comdovepress.com This approach enhances the precision of drug delivery, maximizing the therapeutic effect while minimizing off-target side effects. dovepress.com

Polymeric systems are being extensively researched to achieve controlled and sustained release of this compound. These systems can be designed to release the drug over an extended period, which helps in maintaining therapeutic drug concentrations and reducing dosing frequency. farmaciajournal.comresearchgate.net

Different types of polymeric systems are being developed:

Hydrogel Beads: Hydrogels are three-dimensional networks of hydrophilic polymers that can swell in water. xisdxjxsu.asia this compound can be entrapped within these hydrogel beads, and the drug release can be controlled by the polymer composition and concentration. xisdxjxsu.asia For example, formulations using Carbopol 934P have shown a controlled release profile for up to 12 hours. xisdxjxsu.asia

Microspheres: Microencapsulation of this compound within a polymer matrix, such as a blend of Ethyl cellulose (B213188) and Hydroxypropyl methylcellulose (B11928114) K15M, can create sustained-release microspheres. researchgate.net The release of the drug from these microspheres is often diffusion-controlled. researchgate.net

Bilayered Osmotic Tablets: These systems utilize the principle of osmosis to achieve a zero-order drug release. farmaciajournal.com The tablet consists of a drug layer and a push layer, enclosed in a semi-permeable membrane. Water from the gastrointestinal tract enters the tablet, causing the push layer to swell and push the drug out at a controlled rate. farmaciajournal.com

Floating Pulsatile Drug Delivery Systems: These systems are designed for chronotherapy, releasing the drug after a specific lag time to align with the body's circadian rhythms. mathewsopenaccess.commathewsopenaccess.com For hypercholesterolemia, this means releasing this compound in the early morning hours when cholesterol synthesis is at its peak. mathewsopenaccess.commathewsopenaccess.com These systems often use polymers like HPMC to control the lag time and release. mathewsopenaccess.com

Mucoadhesive Alginate Microbeads: These microbeads are designed to adhere to the gastrointestinal mucosa, prolonging the residence time of the drug at the absorption site and thereby improving bioavailability. core.ac.uk

The choice of polymer and the design of the delivery system can be tailored to achieve the desired release kinetics, whether it be zero-order, first-order, or pulsatile release.

Omics-Based Research in this compound Biology (e.g., transcriptomics, proteomics, metabolomics)

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, high-throughput approach to understanding the complex biological effects of this compound. frontiersin.orgwikipedia.org These technologies allow researchers to move beyond single-pathway analyses and gain a holistic view of the molecular changes induced by the drug. frontiersin.org

Transcriptomics: This involves the study of the complete set of RNA transcripts produced by an organism. In the context of this compound research, transcriptomics can identify changes in gene expression in response to the drug. For example, studies have used transcriptomic approaches to understand the synergistic effects of this compound in combination with other compounds in cancer cells. biorxiv.org

Proteomics: This is the large-scale study of proteins, their structures, and their functions. Proteomics can reveal how this compound affects the expression and activity of various proteins, providing insights into its mechanisms of action beyond HMG-CoA reductase inhibition. frontiersin.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. wayne.edu Metabolomics can be used to identify changes in the metabolic profile of an organism or cell in response to this compound, helping to elucidate its effects on various metabolic pathways. nih.gov

The integration of these different omics datasets is crucial for building a comprehensive picture of this compound's biological activity. frontiersin.orgoatext.com

Systems biology aims to understand the complex interactions within biological systems by integrating data from various omics levels. researchgate.net This approach is particularly well-suited for studying the pleiotropic effects of this compound. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct network models that illustrate how this compound perturbs cellular pathways. nih.gov

For instance, a systems biology approach could be used to model the downstream effects of HMG-CoA reductase inhibition on various signaling and metabolic pathways. This can help to identify key nodes in these networks that are most affected by this compound and could serve as novel therapeutic targets. The ultimate goal is to create a comprehensive model of this compound's action that can predict its effects in different biological contexts and guide the development of more effective therapeutic strategies. researchgate.net

Bioinformatics and chemoinformatics are essential tools for managing and analyzing the large datasets generated by omics studies and for drug discovery research. mdpi.comresearchgate.net

Bioinformatics: This field applies computational tools to analyze biological data. In this compound research, bioinformatics is used to:

Analyze gene expression data from transcriptomic studies. biorxiv.org

Identify protein-protein interactions and signaling pathways affected by the drug. researchgate.net

Predict the function of genes and proteins that are modulated by this compound.

Chemoinformatics: This discipline focuses on the use of computational methods to analyze chemical data. In the context of this compound research, chemoinformatics is used to:

Identify and design this compound derivatives with improved properties. jpionline.org

Predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. researchgate.net

Screen virtual libraries of compounds to identify new molecules that may have similar or synergistic effects to this compound. mdpi.com

Together, bioinformatics and chemoinformatics provide a powerful framework for advancing our understanding of this compound's chemistry and biology, from identifying new molecular targets to designing novel therapeutic agents. mdpi.comjpionline.org

Repurposing this compound for Non-Lipid-Lowering Molecular Applications

Beyond its established role in managing cholesterol, this compound is the subject of extensive research for its pleiotropic effects, with potential applications in oncology and neurology. nih.govplos.org This research explores the drug's molecular interactions outside of the mevalonate pathway to address other diseases. mdpi.com

This compound has demonstrated anti-cancer properties across a variety of cancer cell lines in laboratory settings. frontiersin.org These effects are often attributed to its ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comarchivesofmedicalscience.com The anti-proliferative activity is often dose- and time-dependent. archivesofmedicalscience.com Research indicates that this compound's impact is multifaceted, involving the modulation of numerous cell signaling pathways critical for tumor growth and survival. frontiersin.orgmdpi.com

Key mechanisms identified in in vitro studies include:

Induction of Apoptosis: this compound treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing anti-apoptotic proteins such as Bcl-2. medchemexpress.com In melanoma cells, combining this compound with sorafenib (B1663141) led to significantly higher levels of cleaved PARP, a reliable marker of apoptosis. iiarjournals.org

Cell Cycle Arrest: Studies in human hepatocellular carcinoma (HCC) cells show that this compound can induce G2/M phase arrest. medchemexpress.com In vascular smooth muscle cells, statins can inhibit the transition from the G1 to S phase, causing cell cycle arrest. nih.gov

Modulation of Signaling Pathways: this compound has been found to inhibit critical cancer-promoting pathways. In non-small cell lung cancer (NSCLC) cells, it suppressed growth by inhibiting the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways. archivesofmedicalscience.com In melanoma cells, it enhances the efficacy of sorafenib by reducing levels of activated AKT and increasing activated JNK. iiarjournals.org

AMPK Activation and mTOR Inhibition: In renal cancer cells, this compound activates AMP-activated protein kinase (AMPK), a key energy sensor. nih.govresearchgate.net This activation leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net

Histone Acetylation and ER Stress: When combined with the histone deacetylase inhibitor vorinostat (B1683920) in renal cancer cells, this compound enhances histone acetylation and induces endoplasmic reticulum (ER) stress, contributing to a cooperative anti-cancer effect. nih.govresearchgate.net

Downregulation of Key Proteins: In aggressive human NSCLC cells, this compound was found to suppress tumor progression by down-regulating the expression of Special AT-rich sequence binding protein 1 (SATB1). archivesofmedicalscience.com In breast cancer cells, this compound treatment alters cytoskeletal proteins, notably targeting vimentin (B1176767) for degradation through caspase-3-mediated proteolysis. plos.org

The following table summarizes some of the key in vitro research findings on this compound's anti-cancer mechanisms.

Cancer TypeCell Line(s)Key Mechanistic FindingsReference(s)
Renal Cancer Not specifiedActivates AMPK, inhibits mTOR pathway, enhances histone acetylation, and induces ER stress when combined with vorinostat. nih.gov, researchgate.net
Melanoma M14Enhances sorafenib-mediated apoptosis; reduces activated AKT and increases activated JNK levels. iiarjournals.org
Lung Adenocarcinoma Not specifiedInduces p53-dependent autophagy. archivesofmedicalscience.com
Non-Small Cell Lung Cancer (NSCLC) H292Suppresses cell growth by inhibiting Braf/MEK/ERK1/2 and Akt signaling pathways; downregulates SATB1 expression. archivesofmedicalscience.com
Breast Cancer MDA-MB-231Induces apoptosis; causes caspase-3-mediated proteolysis of vimentin. plos.org
Hepatocellular Carcinoma (HCC) Not specifiedInduces G2/M phase arrest; decreases Bcl-2 and increases Bax and cleaved caspase-3. medchemexpress.com

Statins, including this compound, are being investigated for their potential neuroprotective roles in the context of neurodegenerative diseases and acute brain injury. mdpi.come-century.us The proposed mechanisms are diverse and often independent of cholesterol-lowering effects, focusing instead on anti-inflammatory, antioxidant, and vascular benefits. mdpi.comnih.gov

Pre-clinical models have highlighted several pathways for statin-mediated neuroprotection:

Anti-Inflammatory Effects: Chronic statin treatment can exert an anti-inflammatory effect by inhibiting the release of pro-inflammatory cytokines like TNF-alpha and IL-6. e-century.usnih.gov Simvastatin (B1681759) has been shown to reduce the activation of glial cells and inhibit neuroinflammation in animal models of Parkinson's disease. e-century.us

Modulation of Nitric Oxide Synthase (eNOS): Statins can increase the production of nitric oxide (NO) by augmenting endothelial nitric oxide synthase (eNOS). e-century.us This is considered a primary neuroprotective mechanism against stroke, as it improves cerebral blood flow. nih.gov

Reduction of Oxidative Stress: Statins have been shown to protect vascular smooth muscle cells against oxidative stress. medchemexpress.com In models of acute ischemia, simvastatin demonstrated an ability to decrease oxidative stress. mdpi.com

Inhibition of Pathological Protein Aggregation: A key feature of many neurodegenerative diseases is the accumulation of misfolded proteins. Statins have been found to reduce the production of beta-amyloid (Aβ), a hallmark of Alzheimer's disease, in cell models. mdpi.com Pravastatin was shown to improve cognitive function by lessening the Aβ burden in the hippocampus of an Alzheimer's mouse model. e-century.us

Isoprenoid Pathway Inhibition: The neuroprotective benefits of statins may be partly due to the reduced synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are crucial for the function of small GTP-binding proteins like Rho, and their inhibition can impact various cellular processes implicated in neurodegeneration. nih.govnih.gov

Novel Chemical Modifications and Prodrug Strategies for this compound (research-focused)

To enhance the therapeutic profile of this compound, researchers are exploring novel chemical modifications and prodrug strategies. These approaches aim to improve drug delivery, sustain release, and potentially enhance efficacy.

Polymer-Conjugated Prodrugs: One research-focused strategy involves conjugating this compound to polymers to create a prodrug system. For example, a hydrogel composed of polyethylene (B3416737) glycol (PEG) linked to this compound via a hydrolysable ester bond and a lactic acid spacer has been developed. nih.gov By adjusting the length of the lactic acid spacer, the release of this compound could be tuned from 7 to 17 days, demonstrating a method for creating a long-acting delivery system. nih.gov

Metal-Based Complexes: A novel ruthenium-fluvastatin complex has been synthesized and characterized. nih.gov This chemical modification was investigated for its chemotherapeutic potential against breast cancer cells (in vitro) and in animal models. nih.gov The study found that the ruthenium complex could modulate cancer cell proliferation and apoptosis by activating the PI3K/Akt/mTOR/VEGF/MMP9 pathway, suggesting that complexation with a metal can introduce new biological activities. nih.gov

Formulation-Based Enhancements: While not a direct chemical modification of the this compound molecule itself, novel formulation strategies represent a key area of research. This compound-loaded solid lipid nanoparticles (SLNPs) have been developed to overcome issues like low solubility and significant first-pass metabolism. mdpi.com Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have been formulated to increase the solubility and dissolution rate of this compound, which has the potential to enhance its bioavailability. asiapharmaceutics.info

Derivative Exploration: Computational studies are being used to identify this compound derivatives with potentially improved properties. jpionline.org By analyzing parameters like pharmacokinetics, drug-likeliness, and molecular interactions with the target enzyme HMG-CoA reductase, researchers aim to design new pharmaceutical alternatives with better and safer profiles for controlling cardiovascular disorders. jpionline.org

Emerging Research Areas in this compound Chemical Biology

The study of this compound is expanding into new and promising areas of chemical biology, driven by its diverse effects on cellular pathways.

Antimicrobial Applications: An emerging area of research is the repurposing of statins as antimicrobial agents. asm.org Studies have shown that statins can attenuate bacterial growth and virulence both in vitro and in vivo. asm.org The proposed mechanisms include the inhibition of bacterial invasion and the impairment of intracellular survival by interfering with host cell processes like cholesterol production and Rho GTPase activity, which some bacteria exploit. asm.org

Cardio-Oncology: The intersection of cardiovascular health and cancer treatment is a growing field. frontiersin.org Research is exploring how lipophilic statins like this compound might not only mitigate the cardiotoxic side effects of some cancer therapies but also potentially improve cancer-specific outcomes. archivesofmedicalscience.comfrontiersin.org For instance, statin use has been associated with reduced mortality in some cancer patient populations. frontiersin.orgfrontiersin.org

Advanced Drug Delivery Systems: The development of sophisticated drug delivery systems remains a key research focus. This includes the optimization of nanoparticle and liposomal formulations, such as hyaluronan-conjugated liposomes designed to specifically target cancer stem cells. mdpi.commdpi.com These systems aim to improve drug targeting, reduce side effects, and enhance therapeutic efficacy. mdpi.com

Proteomics-Based Target Identification: Modern proteomic approaches are being used to gain a deeper understanding of how this compound affects cancer cells. By analyzing global changes in protein expression in response to this compound treatment, researchers can identify new molecular targets and pathways involved in its anti-cancer effects. plos.org For example, a proteomic study on breast cancer cells identified the cytoskeletal protein vimentin as a key target of this compound-induced cell death. plos.org

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating Fluvastatin’s efficacy in post-PCI cardiac event prevention?

  • Methodology : Use a randomized, double-blind, placebo-controlled trial (RCT) design with endpoints like major adverse cardiac events (MACE). Ensure stratification by baseline lipid profiles and comorbidities (e.g., diabetes). The study in employed this design, randomizing 1,677 patients to this compound 80 mg/day or placebo, with a median follow-up of 3.9 years. Key considerations include:

  • Randomization : Balance covariates like age, cholesterol levels, and vessel disease.
  • Blinding : Use matching placebos to minimize bias.
  • Endpoint Adjudication : Define MACE rigorously (e.g., cardiac death, nonfatal MI, reintervention) and use independent committees to verify events .

Q. How can researchers ensure reproducibility in analytical methods for quantifying this compound Sodium in pharmaceutical formulations?

  • Methodology : Follow pharmacopeial guidelines (e.g., USP) for high-performance liquid chromatography (HPLC). As detailed in and :

  • Chromatographic Conditions : Use a C18 column (4.6 mm × 10 cm), 235 nm detection, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0).
  • Validation : Assess linearity (e.g., 50–150% of target concentration), precision (RSD ≤2.0%), and recovery rates (98–102%).
  • Impurity Profiling : Quantify degradation products using relative retention factors (e.g., anti-isomer at F=0.8) .

Q. What are the key variables to control in preclinical studies of this compound’s lipid-modifying effects?

  • Methodology : Standardize animal models (e.g., hyperlipidemic rodents) and endpoints (e.g., LDL-C, HDL-C, apoB).

  • Dose Selection : Use human-equivalent doses adjusted for metabolic scaling.
  • Confounders : Control diet (e.g., high-fat vs. chow), genetic background, and circadian rhythm.
  • Biomarkers : Measure hepatic lipase activity and CETP levels to contextualize HDL-C changes .

Advanced Research Questions

Q. How can contradictions in this compound’s HDL-C modulation be resolved across clinical trials?

  • Methodology : Conduct subgroup analyses and mechanistic studies. highlights that HDL-C increases are pronounced in patients with low baseline HDL-C or CETP B1B1 mutations. Steps include:

  • Stratification : Analyze outcomes by baseline HDL-C tertiles and genetic polymorphisms.
  • Mechanistic Probes : Use kinetic studies to track HDL turnover (e.g., isotopic labeling) and assess hepatic lipase inhibition.
  • Bias Mitigation : Address selection biases (e.g., unbalanced HDL-C distribution between trial arms) via post hoc statistical adjustments .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous treatment effects in multivessel disease patients?

  • Methodology : Employ interaction tests and machine learning (ML) models.

  • Interaction Terms : Test for effect modification by variables like diabetes status (e.g., RR=0.53 in diabetics vs. 0.78 overall in ).
  • ML Frameworks : Use decision trees or propensity score matching to identify subpopulations with enhanced benefit.
  • Power Considerations : Pre-specify subgroup hypotheses to avoid Type I error inflation .

Q. How can in vitro models elucidate this compound’s pleiotropic effects on endothelial function?

  • Methodology : Combine transcriptomic and functional assays.

  • Cell Culture : Use human aortic endothelial cells (HAECs) under shear stress to mimic vascular conditions.
  • Omics Profiling : Apply RNA-seq to identify pathways (e.g., NO synthase upregulation, NF-κB inhibition).
  • Functional Validation : Measure nitric oxide production and monocyte adhesion rates post-treatment .

Data Presentation and Compliance

Q. What are the reporting standards for this compound clinical trials to ensure regulatory compliance?

  • Methodology : Adhere to ICH-GCP and CONSORT guidelines. Key requirements include:

  • Protocol Registration : Pre-register trials on ClinicalTrials.gov with detailed inclusion/exclusion criteria.
  • Adverse Event Reporting : Document all events, including muscle-related symptoms (e.g., CK elevations), even if non-significant.
  • Data Transparency : Deposit raw lipid profiles and adverse event datasets in repositories like ClinicalStudyDataRequest.com .

Q. How should researchers address batch variability in this compound Sodium API during formulation studies?

  • Methodology : Implement quality-by-design (QbD) principles.

  • Critical Quality Attributes (CQAs) : Monitor particle size, polymorphism, and dissolution rates.
  • Process Controls : Use design of experiments (DoE) to optimize granulation and compression parameters.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.